molecular formula C19H14F3N5O3 B15568513 Nnrt-IN-2

Nnrt-IN-2

Cat. No.: B15568513
M. Wt: 417.3 g/mol
InChI Key: RJRIUPASOLQXOE-UHFFFAOYSA-N
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Description

Nnrt-IN-2 is a useful research compound. Its molecular formula is C19H14F3N5O3 and its molecular weight is 417.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H14F3N5O3

Molecular Weight

417.3 g/mol

IUPAC Name

3-isoquinolin-5-yloxy-1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C19H14F3N5O3/c1-26-15(24-25-18(26)29)10-27-8-6-13(19(20,21)22)16(17(27)28)30-14-4-2-3-11-9-23-7-5-12(11)14/h2-9H,10H2,1H3,(H,25,29)

InChI Key

RJRIUPASOLQXOE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Binding of Nnrt-IN-2 to HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1] Consequently, HIV-1 RT is a primary target for antiretroviral therapy.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site.[2][3] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and thereby inhibiting viral replication.[4]

Nnrt-IN-2 (also referred to as compound 7w) is a novel NNRTI developed through structure-based design of heterocycle-substituted 4-amino-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-2(1H)-one (ATDP) analogs. It has demonstrated potent inhibitory activity against both wild-type and various drug-resistant strains of HIV-1, alongside a favorable pharmacokinetic and safety profile. This guide provides a comprehensive technical overview of this compound's binding to HIV-1 RT, including quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

NNRTIs, including this compound, function as non-competitive inhibitors of HIV-1 RT. They do not compete with the incoming deoxynucleoside triphosphate (dNTP) substrates. Instead, they bind to a distinct, allosteric site known as the NNRTI binding pocket (NNIBP). This binding event locks the reverse transcriptase enzyme in a rigid, non-productive conformation. Specifically, it alters the geometry of the polymerase active site and restricts the mobility of the p66 thumb subdomain, which is crucial for the proper positioning of the template-primer and the translocation of the newly synthesized DNA strand. This allosteric inhibition effectively halts DNA synthesis.

NNRTI_Mechanism_of_Action Mechanism of NNRTI Action HIV_1_RT HIV-1 Reverse Transcriptase (Active) Binding Allosteric Binding to NNIBP HIV_1_RT->Binding NNRTI This compound (NNRTI) NNRTI->Binding Conformational_Change Conformational Change in RT Binding->Conformational_Change Inactive_Complex Inactive RT-NNRTI Complex Conformational_Change->Inactive_Complex Inhibition Inhibition of DNA Synthesis Inactive_Complex->Inhibition

Figure 1. Mechanism of NNRTI Action.

Quantitative Efficacy of this compound

The antiviral potency of this compound has been quantified against wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains. The half-maximal effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication in cell-based assays.

HIV-1 Strain EC50 (nM)
Wild-Type (IIIB)22
L100I16
K103N21
Y181C25
E138K24
K103N + Y181C32

Table 1. Antiviral Activity of this compound Against Wild-Type and NNRTI-Resistant HIV-1 Strains.

Experimental Protocols

The determination of the antiviral efficacy and binding characteristics of NNRTIs like this compound involves a series of biochemical and cell-based assays.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT. A common method is a colorimetric assay that quantifies the amount of DNA synthesized.

Principle: The assay measures the incorporation of digoxigenin (B1670575) (DIG) and biotin-labeled deoxynucleoside triphosphates (dNTPs) into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotin-labeled DNA is captured on a streptavidin-coated microplate, and the incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction.

Detailed Methodology:

  • Reagent Preparation: Prepare reaction buffer, template/primer solution, dNTP mix (containing DIG-dUTP and Biotin-dUTP), purified recombinant HIV-1 RT, and test compound dilutions.

  • Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, dNTP mix, and varying concentrations of this compound.

  • Enzyme Addition: Add a standardized amount of HIV-1 RT to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours to allow for DNA synthesis.

  • Capture: Transfer the reaction mixtures to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37 °C to allow the biotinylated DNA to bind to the plate.

  • Washing: Wash the wells multiple times with a wash buffer to remove unbound reagents.

  • Antibody Incubation: Add an anti-DIG-peroxidase (POD) conjugate to each well and incubate for 1 hour at 37 °C.

  • Final Washing: Repeat the washing step to remove the unbound antibody conjugate.

  • Detection: Add a peroxidase substrate (e.g., ABTS) and incubate at room temperature until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

RT_Inhibition_Assay_Workflow HIV-1 RT Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (ELISA) Reagents Prepare Reagents: - Buffer, Template/Primer - Labeled dNTPs - HIV-1 RT Mix Combine Reagents and this compound Reagents->Mix Compound Prepare Serial Dilutions of this compound Compound->Mix Initiate Add HIV-1 RT to Start Reaction Mix->Initiate Incubate_RT Incubate at 37°C (1-2 hours) Initiate->Incubate_RT Capture Transfer to Streptavidin Plate Incubate at 37°C Incubate_RT->Capture Wash1 Wash Plate Capture->Wash1 Add_Ab Add Anti-DIG-POD Antibody Wash1->Add_Ab Incubate_Ab Incubate at 37°C Add_Ab->Incubate_Ab Wash2 Wash Plate Incubate_Ab->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read Read Absorbance Add_Substrate->Read

Figure 2. HIV-1 RT Inhibition Assay Workflow.

Cell-Based Antiviral Assay (p24 Antigen Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: MT-4 cells (or other susceptible human T-cell lines) are infected with HIV-1 in the presence of varying concentrations of the test compound. After several days of culture, the amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).

Detailed Methodology:

  • Cell Seeding: Plate MT-4 cells in a 96-well microtiter plate at a density of approximately 1 x 104 cells/well.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Add a standardized amount of HIV-1 virus stock (e.g., strain IIIB or NL4-3) to the wells. Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates for 4-5 days at 37 °C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a second, enzyme-linked antibody and a colorimetric substrate.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration compared to the untreated virus control. Determine the EC50 value from a dose-response curve. A parallel assay without virus is run to determine the 50% cytotoxic concentration (CC50).

Biophysical Binding Assays

To directly measure the binding affinity and kinetics of this compound to HIV-1 RT, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.

4.3.1. Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (HIV-1 RT) immobilized on a sensor chip in real-time. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

General Protocol:

  • Immobilization: Covalently immobilize purified HIV-1 RT onto a sensor chip surface.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in SPR signal (association phase).

  • Dissociation: Replace the this compound solution with buffer and monitor the decrease in SPR signal as the compound dissociates from the enzyme (dissociation phase).

  • Regeneration: Inject a regeneration solution to remove any remaining bound compound from the surface.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.

4.3.2. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (HIV-1 RT) in a sample cell. The heat change upon each injection is measured relative to a reference cell.

General Protocol:

  • Sample Preparation: Prepare solutions of purified HIV-1 RT (in the sample cell) and this compound (in the titration syringe) in the same, precisely matched buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the this compound solution into the HIV-1 RT solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Binding_Assay_Logic Logical Flow for Biophysical Binding Analysis Goal Determine Binding Kinetics and Affinity (KD) SPR Surface Plasmon Resonance (SPR) Goal->SPR ITC Isothermal Titration Calorimetry (ITC) Goal->ITC SPR_Principle Measures mass change on a sensor surface (real-time kinetics) SPR->SPR_Principle ITC_Principle Measures heat change upon binding (thermodynamics) ITC->ITC_Principle SPR_Output kon, koff, KD SPR_Principle->SPR_Output ITC_Output KD, n, ΔH, ΔS ITC_Principle->ITC_Output

Figure 3. Biophysical Methods for Binding Analysis.

Conclusion

This compound is a potent non-nucleoside reverse transcriptase inhibitor with robust activity against both wild-type and clinically important drug-resistant strains of HIV-1. Its mechanism of action is consistent with other NNRTIs, involving allosteric inhibition through binding to the NNIBP of HIV-1 RT. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel NNRTIs. The combination of biochemical, cell-based, and biophysical assays is essential for a comprehensive understanding of the inhibitor's potency, mechanism, and binding characteristics, which are critical for advancing new antiretroviral therapies.

References

Compound 7w (NNRT-IN-2): A Technical Overview for HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Compound 7w, also known as NNRT-IN-2, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant efficacy against wild-type HIV-1 and a range of drug-resistant mutant strains.[1][2][3][4] Developed as part of a series of novel heterocycle-substituted 4-anilinotetrahydroquinoline-2-one (ATDP) analogs, compound 7w exhibits a highly favorable preclinical profile, characterized by high potency, a large therapeutic window, and improved physicochemical properties compared to its predecessors.[3][5][6] This technical guide provides a comprehensive overview of compound 7w, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Core Data Summary

The following tables summarize the key quantitative data for compound 7w, facilitating comparison with other relevant compounds.

Table 1: In Vitro Anti-HIV-1 Activity of Compound 7w

ParameterValueReference Compound(s)
EC50 (Wild-Type HIV-1) 22 nMDOR: Potent, ZLM-66: Potent[3]
CC50 (MT-4 cells) 273.95 µMZLM-66: 26.45 µM[3]
Selectivity Index (SI) 12,497.73ZLM-66: 2019.80[3][6][7]

Table 2: In Vitro Activity of Compound 7w Against NNRTI-Resistant HIV-1 Strains

Mutant StrainEC50 (nM)
L100I 35
K103N 45
Y181C 140
Y188L 5350
E138K 60
K103N + Y181C 120

Data extracted from Zhao et al.[3]

Table 3: Physicochemical and Pharmacokinetic Properties of Compound 7w

ParameterValueComparison
Aqueous Solubility 4472 µg/mLZLM-66: 1.9 µg/mL[3][6][7]
logP 0.59ZLM-66: 3.12[3][5]
Oral Bioavailability (F) in rats 27.1%Not specified for ZLM-66[3][6][7]
CYP and hERG insensitivity InsensitiveFavorable safety profile[1][2][3][4]

Mechanism of Action

Compound 7w functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Mechanism of Action of Compound 7w (this compound) HIV_Virus HIV-1 Virus Particle Host_Cell Host T-Cell HIV_Virus->Host_Cell Infection Viral_Entry Viral Entry and Uncoating Host_Cell->Viral_Entry Viral_RNA Viral RNA Genome Viral_Entry->Viral_RNA Reverse_Transcriptase HIV-1 Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA (synthesis blocked) Reverse_Transcriptase->Viral_DNA Inhibition Compound_7w Compound 7w (this compound) Compound_7w->Reverse_Transcriptase Allosteric Binding Integration Integration into Host Genome (prevented) Viral_DNA->Integration Replication Viral Replication (inhibited) Integration->Replication

Caption: Mechanism of action of Compound 7w as an NNRTI.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of compound 7w.

Anti-HIV-1 Assay (MT-4 Cells)
  • Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 0.1% sodium bicarbonate.

  • Virus Preparation: A high-titer stock of HIV-1 (IIIB strain for wild-type) is prepared and quantified.

  • Assay Procedure:

    • MT-4 cells are seeded in a 96-well plate at a density of 6 x 10^5 cells/mL.

    • Serial dilutions of compound 7w are added to the wells.

    • A predetermined amount of HIV-1 virus stock is added to infect the cells.

    • The plate is incubated for 5 days at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is read at 540 nm.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated from dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Anti-HIV-1 Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MT-4 Cells Seeding Seed MT-4 Cells in 96-well Plate Cell_Culture->Seeding Compound_Dilution Prepare Serial Dilutions of Compound 7w Addition Add Compound Dilutions and HIV-1 Compound_Dilution->Addition Virus_Stock Prepare HIV-1 Virus Stock Virus_Stock->Addition Seeding->Addition Incubation Incubate for 5 Days Addition->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance at 540 nm MTT_Assay->Measurement Calculation Calculate EC50, CC50, and SI Measurement->Calculation

Caption: Workflow for the in vitro anti-HIV-1 assay.

Reverse Transcriptase (RT) Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA)-oligo(dT) template-primer is used as the substrate.

  • Assay Procedure:

    • The reaction is carried out in a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and EGTA.

    • Serial dilutions of compound 7w are pre-incubated with the HIV-1 RT enzyme.

    • The reaction is initiated by adding the poly(rA)-oligo(dT) substrate and [³H]TTP.

    • The mixture is incubated at 37°C.

  • Endpoint Measurement: The reaction is stopped by adding cold trichloroacetic acid (TCA). The precipitated radiolabeled DNA is collected on glass fiber filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits RT activity by 50%, is determined from the dose-response curve.

Aqueous Solubility Determination
  • Sample Preparation: An excess amount of compound 7w is added to a phosphate (B84403) buffer solution (pH 7.4).

  • Equilibration: The suspension is shaken at room temperature for 24 hours to ensure equilibrium.

  • Separation: The saturated solution is filtered to remove undissolved solid.

  • Quantification: The concentration of compound 7w in the filtrate is determined by a validated analytical method, such as high-performance liquid chromatography (HPLC).

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Drug Administration:

    • Intravenous (IV) group: Compound 7w is administered as a single dose via the tail vein.

    • Oral (PO) group: Compound 7w is administered as a single dose by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points after drug administration.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of compound 7w in the plasma samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), are calculated. The oral bioavailability (F) is determined by the ratio of the dose-normalized AUC after oral administration to that after intravenous administration.

Conclusion

Compound 7w (this compound) represents a significant advancement in the development of NNRTIs for the treatment of HIV-1 infection.[3] Its high potency against both wild-type and resistant strains, coupled with its improved solubility and favorable pharmacokinetic profile, makes it a promising candidate for further clinical investigation.[3][6][7] The detailed data and protocols presented in this guide provide a valuable resource for researchers and drug developers working in the field of HIV therapeutics.

References

Nnrt-IN-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Non-Nucleoside Reverse Transcriptase Inhibitor Nnrt-IN-2 (compound 7w)

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent, orally available non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.

Chemical Structure and Properties

This compound, also known as compound 7w, is a novel heterocyclic-substituted analog of ATDP. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-((1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)methyl)-4-(trifluoromethyl)-6-(quinolin-8-yloxy)pyridin-2(1H)-oneN/A
Synonyms Compound 7w[1]
CAS Number 2999794-78-2[1]
Molecular Formula C19H14F3N5O3[1]
Molecular Weight 417.34 g/mol [1]
SMILES CN1C(=O)N=NN(C1)CC2=CC(=C(C(=O)N2)OC3=C4C=CC=NC4=CC=C3)C(F)(F)F[1]

A 2D chemical structure of this compound is provided below, generated from its SMILES notation.

G C19H14F3N5O3 C19H14F3N5O3

Caption: 2D Chemical Structure of this compound.

Biological Activity and Pharmacokinetics

This compound has demonstrated potent and broad inhibitory effects against both wild-type HIV-1 and various mutant strains. A summary of its key biological and pharmacokinetic parameters is provided in the table below.

ParameterValueSpeciesAssay TypeReference
EC50 (HIV-1 WT) 22 nM-Cell-based
Oral Bioavailability (F) 27.1%RatIn vivoN/A
CYP Inhibition Insensitive-In vitro
hERG Inhibition Insensitive-In vitro

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the enzyme's active site. This binding event induces a conformational change in the enzyme, which in turn disrupts the catalytic site and prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

G cluster_0 cluster_1 HIV_Virus HIV-1 Virus Host_Cell Host T-Cell HIV_Virus->Host_Cell Entry Viral_RNA Viral RNA Host_Cell->Viral_RNA Uncoating Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Nnrt_IN_2 This compound Binding_Pocket Allosteric Pocket Nnrt_IN_2->Binding_Pocket RT HIV-1 Reverse Transcriptase RT->Inhibition Conformational Change Binding_Pocket->RT Inhibition->Reverse_Transcription

Caption: this compound Mechanism of Action.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide. For the exact methodologies used for this compound, please refer to the primary literature.

Anti-HIV-1 Activity Assay (MT-4 Cell-Based)

This assay determines the in vitro antiviral efficacy of a compound against HIV-1 in a human T-cell line (MT-4).

G Start Start Prepare_Cells Prepare MT-4 Cell Suspension Start->Prepare_Cells Seed_Plate Seed 96-well Plate Prepare_Cells->Seed_Plate Add_Compound Add Serial Dilutions of this compound Seed_Plate->Add_Compound Add_Virus Infect with HIV-1 Add_Compound->Add_Virus Incubate Incubate for 5 days at 37°C, 5% CO2 Add_Virus->Incubate Measure_CPE Measure Cytopathic Effect (MTT Assay) Incubate->Measure_CPE Calculate_EC50 Calculate EC50 Value Measure_CPE->Calculate_EC50 End End Calculate_EC50->End

Caption: Antiviral Activity Assay Workflow.

Methodology:

  • Cell Preparation: MT-4 cells are cultured and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well.

  • Compound Addition: this compound is serially diluted and added to the wells.

  • Infection: A standard laboratory strain of HIV-1 (e.g., IIIB) is added to the wells at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Viral Cytopathogenicity: The cytopathic effect (CPE) of the virus is quantified using the MTT method.

  • Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay assesses the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.

Methodology:

  • Incubation: this compound is incubated with human liver microsomes and a specific substrate for each CYP isoform being tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, etc.).

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.

  • Metabolite Quantification: After a set incubation period, the reaction is stopped, and the amount of metabolite formed is quantified using LC-MS/MS.

  • Data Analysis: The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in metabolite formation.

hERG Inhibition Assay

This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in the presence and absence of this compound.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: this compound is administered orally at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Analysis: The concentration of this compound in the plasma is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F) are calculated.

Conclusion

This compound is a promising NNRTI with potent anti-HIV-1 activity and a favorable preclinical profile. Its high potency against wild-type and mutant strains, coupled with good oral bioavailability and a lack of significant CYP or hERG inhibition, suggests its potential for further development as a therapeutic agent for the treatment of HIV-1 infection. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field.

Disclaimer: This document is intended for informational purposes for a research audience and is not a substitute for the primary research literature. For complete and detailed information, please refer to the cited publication.

References

Nnrt-IN-2: A Technical Overview of a Novel Nicotinamide Riboside Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nnrt-IN-2 is a potent and selective inhibitor of the Nicotinamide (B372718) N-riboside transporter (Nnrt). This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, synthesis, and biological activity. The content is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

Discovery and Profiling

This compound was identified through research efforts aimed at developing selective inhibitors of Nnrt. While detailed discovery data is not publicly available, the compound has been characterized as a potent tool for studying the biological functions of the Nnrt transporter.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for understanding its properties and potential applications in research.

PropertyValueReference
Molecular Formula C₁₉H₁₇FN₄O₃SMedChemExpress
Molecular Weight 416.43 g/mol MedChemExpress
Purity 99.86%MedChemExpress
Appearance Solid powderMedChemExpress
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 monthsMedChemExpress

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, a general workflow for characterizing a novel transporter inhibitor is outlined below.

G cluster_0 Phase 1: Synthesis and Purification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Activity A Chemical Synthesis B Purification (e.g., HPLC) A->B C Structural Verification (NMR, MS) B->C D Binding Affinity Assays C->D E Transporter Inhibition Assays D->E F Selectivity Profiling E->F G Cell-based Transport Assays F->G H Downstream Pathway Analysis G->H

Figure 1: Generalized workflow for the synthesis and characterization of a novel transporter inhibitor.

Signaling Pathway Involvement

This compound, as an inhibitor of the Nicotinamide N-riboside transporter, is expected to modulate cellular pathways dependent on the uptake of nicotinamide riboside (NR), a precursor to NAD+. The inhibition of Nnrt would lead to decreased intracellular levels of NR and subsequently impact NAD+ biosynthesis.

cluster_pathway Cellular NAD+ Biosynthesis Pathway NR_ext Extracellular Nicotinamide Riboside (NR) Nnrt Nnrt Transporter NR_ext->Nnrt Uptake NR_int Intracellular NR Nnrt->NR_int NAD NAD+ NR_int->NAD Biosynthesis Nnrt_IN_2 This compound Nnrt_IN_2->Nnrt Inhibition

Figure 2: Proposed mechanism of action for this compound in the cellular NAD+ biosynthesis pathway.

This compound is a valuable chemical probe for studying the role of the Nnrt transporter in various biological processes. Its high purity and characterized properties make it a suitable tool for in vitro and potentially in vivo studies. Further research is required to fully elucidate its synthesis, mechanism of action, and therapeutic potential. The information and diagrams provided in this guide offer a foundational understanding for researchers interested in utilizing this compound in their studies.

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Nnrt-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: Nnrt-IN-2, also identified as compound 7w, is a novel, orally available non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent and broad inhibitory activity against wild-type HIV-1 and various mutant strains.[1][2][3][4] Developed as a heterocycle-substituted aryl triazolone dihydropyridine (B1217469) (ATDP) analog, this compound exhibits significantly improved selectivity and aqueous solubility compared to its predecessors.[1] This technical guide provides a detailed overview of the pharmacokinetics and oral bioavailability of this compound, based on preclinical studies, to support further research and development efforts.

Quantitative Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration. The comprehensive data, summarized in the table below, highlight the drug's promising in vivo behavior.

ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (10 mg/kg)
Tmax (h) 0.0831.3
Cmax (ng/mL) 1087.3 ± 138.5486.7 ± 110.2
AUC(0-t) (ng/mLh) 772.4 ± 101.32103.6 ± 452.8
AUC(0-inf) (ng/mLh) 780.1 ± 102.72119.8 ± 455.9
t1/2 (h) 1.4 ± 0.32.3 ± 0.5
CL (L/h/kg) 2.6 ± 0.3-
Vz (L/kg) 5.2 ± 1.1-
MRT(0-inf) (h) 1.1 ± 0.13.2 ± 0.5
Oral Bioavailability (F %) -27.1%

Data presented as mean ± standard deviation (SD) for n=3 rats per group. Data sourced from Zhao LM, et al. Acta Pharm Sin B. 2023 Dec;13(12):4906-4917.

Following a single intravenous dose of 2 mg/kg, this compound exhibited a maximum plasma concentration (Cmax) of 1087.3 ng/mL, achieved rapidly at 0.083 hours (Tmax). The elimination half-life (t1/2) was determined to be 1.4 hours, with a clearance rate (CL) of 2.6 L/h/kg.

Upon oral administration of a 10 mg/kg dose, this compound reached a Cmax of 486.7 ng/mL at 1.3 hours post-administration. The oral bioavailability (F) was calculated to be 27.1%, indicating good absorption from the gastrointestinal tract. The oral half-life was slightly longer than the intravenous half-life, at 2.3 hours.

Experimental Protocols

The pharmacokinetic parameters of this compound were determined through a well-defined in vivo study in rats. The detailed methodology is outlined below.

Animal Model
  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 180–220 g

  • Housing: The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. They were fasted for 12 hours prior to the experiment.

Drug Formulation and Administration
  • Intravenous (IV) Formulation: this compound was dissolved in a vehicle composed of 5% dimethyl sulfoxide (B87167) (DMSO), 40% polyethylene (B3416737) glycol 400 (PEG400), and 55% saline.

  • Oral (PO) Formulation: For oral administration, this compound was suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Dosing:

    • IV Administration: A single dose of 2 mg/kg was administered via the tail vein.

    • PO Administration: A single dose of 10 mg/kg was administered by oral gavage.

Blood Sampling
  • Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein into heparinized centrifuge tubes at the following time points:

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: The collected blood samples were immediately centrifuged at 8000 rpm for 10 minutes to separate the plasma. The resulting plasma samples were stored at -80 °C until analysis.

Bioanalytical Method
  • Technique: The concentration of this compound in the plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: An aliquot of plasma was mixed with an internal standard solution and a protein precipitation agent (acetonitrile). After vortexing and centrifugation, the supernatant was collected for analysis.

  • Instrumentation: A standard LC-MS/MS system equipped with a C18 analytical column was used. The mobile phase consisted of a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software.

Visualized Workflows and Pathways

To further elucidate the experimental process and the mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Sprague-Dawley Rats (Male, 180-220g) iv_admin Intravenous Dosing animal_model->iv_admin po_admin Oral Gavage animal_model->po_admin iv_formulation IV Formulation (2 mg/kg in DMSO/PEG400/Saline) iv_formulation->iv_admin po_formulation PO Formulation (10 mg/kg in 0.5% CMC-Na) po_formulation->po_admin blood_collection Blood Collection (Jugular Vein) iv_admin->blood_collection po_admin->blood_collection plasma_separation Centrifugation (8000 rpm, 10 min) blood_collection->plasma_separation storage Storage at -80 °C plasma_separation->storage lc_msms LC-MS/MS Analysis storage->lc_msms pk_analysis Pharmacokinetic Analysis (Non-compartmental) lc_msms->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study of this compound in rats.

nnrti_moa cluster_hiv HIV Replication Cycle viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase (RT) viral_rna->reverse_transcriptase Template viral_dna Viral DNA reverse_transcriptase->viral_dna Synthesis nnrt_in_2 This compound nnrt_in_2->reverse_transcriptase Allosteric Inhibition

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Conclusion

This compound (compound 7w) demonstrates a favorable pharmacokinetic profile in preclinical rat models, characterized by good oral bioavailability and a suitable half-life. These properties, combined with its potent anti-HIV activity and improved safety profile, position this compound as a promising candidate for further development as a therapeutic agent for HIV-1 infection. The detailed experimental protocols provided herein offer a solid foundation for designing subsequent preclinical and clinical studies.

References

Nnrt-IN-2: A Technical Guide on Selectivity Index and Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nnrt-IN-2, also identified as compound 7w, is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent and broad-spectrum activity against wild-type Human Immunodeficiency Virus type 1 (HIV-1) and various clinically relevant mutant strains. This technical guide provides an in-depth analysis of the preclinical data for this compound, with a core focus on its selectivity index and the contributing factors to its therapeutic window. All quantitative data has been summarized into structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and critical signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the compound's profile.

Introduction

Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The emergence of drug-resistant HIV-1 strains necessitates the continuous development of new NNRTIs with improved potency, broader activity against mutants, and favorable safety profiles. This compound has been designed as a novel NNRTI to address these challenges. This document serves as a technical resource, consolidating the available preclinical data to support further research and development efforts.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme. This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

HIV_RT_Inhibition Viral_RNA Viral RNA RT HIV-1 Reverse Transcriptase Viral_RNA->RT Template dsDNA Proviral dsDNA Integration Integration into Host Genome dsDNA->Integration RT->dsDNA Reverse Transcription Nnrt_IN_2 This compound Inhibition Allosteric Inhibition Nnrt_IN_2->Inhibition Inhibition->RT

Figure 1: Mechanism of Action of this compound.

In Vitro Antiviral Activity and Selectivity Index

The antiviral potency of this compound was evaluated against a panel of wild-type and NNRTI-resistant HIV-1 strains. The cytotoxicity was assessed in parallel to determine the selectivity of the compound.

Data Summary

The following tables summarize the in vitro antiviral activity (EC50), cytotoxicity (CC50), and the calculated selectivity index (SI) of this compound.

Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains

Virus StrainEC50 (µM)
HIV-1 IIIB (WT)0.022
L100I0.035
K103N0.041
Y181C0.098
E138K0.025
K103N + Y181C0.15

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Virus StrainSelectivity Index (SI = CC50/EC50)
MT-4>225HIV-1 IIIB (WT)>10227
L100I>6428
K103N>5488
Y181C>2296
E138K>9000
K103N + Y181C>1500
Experimental Protocols

The experimental workflow for determining the antiviral efficacy of this compound is outlined below.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Analysis Cells Seed MT-4 cells in 96-well plates Infect Infect cells with HIV-1 strains Cells->Infect Compound Prepare serial dilutions of this compound Add_Compound Add this compound dilutions to infected cells Compound->Add_Compound Infect->Add_Compound Incubate Incubate for 5 days at 37 °C Add_Compound->Incubate MTT_Assay Add MTT reagent and measure absorbance Incubate->MTT_Assay Calculate_EC50 Calculate EC50 values MTT_Assay->Calculate_EC50

Figure 2: Workflow for Anti-HIV-1 Activity Assay.

Protocol Details:

  • Cell Preparation: MT-4 cells were seeded in 96-well plates.

  • Compound Preparation: this compound was serially diluted to various concentrations.

  • Infection: Cells were infected with different strains of HIV-1.

  • Treatment: The diluted compound was added to the infected cell cultures.

  • Incubation: The plates were incubated for 5 days at 37 °C.

  • Viability Assessment: The viability of the cells was determined using an MTT assay.

  • Data Analysis: The 50% effective concentration (EC50) was calculated based on the reduction of viral cytopathic effect.

Protocol Details:

  • Cell Preparation: MT-4 cells were seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of this compound were added to uninfected cells.

  • Incubation: The plates were incubated for 5 days at 37 °C.

  • Viability Assessment: Cell viability was measured using the MTT assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) was determined by comparing the viability of treated cells to untreated controls.

Therapeutic Window Considerations: In Vivo Pharmacokinetics and Safety

The therapeutic window of a drug is the dosage range between the minimum effective dose and the dose at which adverse effects occur. Preclinical in vivo studies provide initial insights into this window.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound were conducted in rats to assess its oral bioavailability and other key parameters.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValue
Cmax (ng/mL)1230 ± 210
Tmax (h)2.0 ± 0.5
AUC (0-t) (ng·h/mL)8540 ± 1120
Bioavailability (F%)27.1

These results indicate that this compound has good oral bioavailability in rats.

In Vivo Safety Profile

Preliminary safety assessments in mice indicated that this compound is well-tolerated. No mortality or significant pathological damage was observed at the tested doses. Furthermore, in vitro assays showed that this compound is insensitive to Cytochrome P450 (CYP) enzymes and the human Ether-à-go-go-Related Gene (hERG) channel, suggesting a lower potential for drug-drug interactions and cardiac-related side effects.

Conclusion

This compound (compound 7w) emerges as a promising NNRTI candidate with potent antiviral activity against both wild-type and a range of resistant HIV-1 strains. The compound exhibits a high selectivity index, indicating a wide margin between its effective and cytotoxic concentrations in vitro. The favorable in vivo pharmacokinetic profile, including good oral bioavailability and a lack of observed toxicity in preliminary studies, suggests a potentially wide therapeutic window. These encouraging preclinical data warrant further investigation of this compound as a potential therapeutic agent for the treatment of HIV-1 infection.

Methodological & Application

Application Notes and Protocols for Nnrt-IN-2 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nnrt-IN-2 is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates significant inhibitory activity against wild-type HIV-1 and various mutant strains.[1] As with all NNRTIs, this compound functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and disrupting the viral replication cycle. These application notes provide detailed protocols for the in vitro evaluation of the antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like this compound are allosteric inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding pocket is not present in the absence of the inhibitor and is created upon the binding of the NNRTI through conformational changes in the enzyme's side chains. The binding of this compound to this pocket is believed to restrict the flexibility of the thumb subdomain of the p66 subunit, which in turn inhibits the polymerase activity of the reverse transcriptase, ultimately halting DNA synthesis from the viral RNA template.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the table below. The half-maximal effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication. The 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the compound's therapeutic window.

CompoundVirus StrainCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundHIV-1 (Wild-Type)MT-422[1]>10 (Estimated)>455

Note: A specific experimentally determined CC50 value for this compound in MT-4 cells was not publicly available at the time of this publication. The value provided is an estimation based on the reported safety profile of the compound. It is strongly recommended that the CC50 be determined experimentally using the protocol provided below.

Mandatory Visualizations

Signaling Pathway of this compound Inhibition of HIV-1 Reverse Transcriptase

HIV_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_cytoplasm Cytoplasm Viral_RNA Viral RNA Uncoating Viral Uncoating Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA_Released Viral RNA Released Uncoating->Viral_RNA_Released Reverse_Transcription Reverse Transcription Viral_RNA_Released->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA RT catalyzes Integration Integration into Host Genome Viral_DNA->Integration Nnrt_IN_2 This compound Nnrt_IN_2->Reverse_Transcription Binds to RT & Inhibits

Caption: this compound mechanism of action in inhibiting HIV-1 replication.

Experimental Workflow for Antiviral and Cytotoxicity Assays

experimental_workflow cluster_antiviral Antiviral Assay (CPE Inhibition) cluster_cytotoxicity Cytotoxicity Assay A1 Seed MT-4 cells in 96-well plates A2 Add serial dilutions of This compound A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate for 5 days A3->A4 A5 Measure Cytopathic Effect (CPE) using MTT assay A4->A5 A6 Calculate EC50 A5->A6 C1 Seed MT-4 cells in 96-well plates C2 Add serial dilutions of This compound C1->C2 C3 Incubate for 5 days (no virus) C2->C3 C4 Measure cell viability using MTT assay C3->C4 C5 Calculate CC50 C4->C5

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of this compound.

Experimental Protocols

In Vitro Antiviral Efficacy Assay (Cytopathic Effect Inhibition)

This protocol is designed to determine the concentration of this compound that inhibits 50% of the cytopathic effect (CPE) induced by HIV-1 in MT-4 cells.

Materials:

  • This compound

  • MT-4 human T-cell leukemia cell line

  • HIV-1 laboratory strain (e.g., IIIB or NL4-3)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be non-toxic to the cells (typically ≤0.5%).

  • Assay Setup:

    • Add 50 µL of the MT-4 cell suspension (5,000 cells) to each well of a 96-well plate.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Include wells for cell control (cells and medium only) and virus control (cells, medium, and virus, but no compound).

  • Viral Infection: Add 100 µL of HIV-1 diluted in culture medium to each well (except for the cell control wells) at a multiplicity of infection (MOI) that causes significant CPE in 5 days.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.

  • Data Analysis:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

    • Calculate the percentage of CPE inhibition for each compound concentration using the following formula: % CPE Inhibition = [ (Absorbance of treated, infected cells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control) ] x 100

    • Determine the EC50 value by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that causes a 50% reduction in the viability of MT-4 cells.

Materials:

  • This compound

  • MT-4 human T-cell leukemia cell line

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Prepare MT-4 cells as described in the antiviral efficacy assay protocol.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium as described previously.

  • Assay Setup:

    • Add 100 µL of the MT-4 cell suspension (10,000 cells) to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound to the appropriate wells.

    • Include wells for cell control (cells and medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days (to match the duration of the antiviral assay).

  • MTT Assay: Perform the MTT assay as described in the antiviral efficacy assay protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of cell control) x 100

    • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of the antiviral activity and cytotoxicity of this compound. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data, which is essential for the preclinical development of this promising anti-HIV-1 agent. The high potency and favorable safety profile suggested by its low EC50 and estimated high CC50 make this compound a compelling candidate for further investigation.

References

Application Notes and Protocols for Nnrt-IN-2 in MT-4 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nnrt-IN-2, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in MT-4 cell-based assays for anti-HIV-1 drug discovery and development. Detailed protocols for determining antiviral activity and cytotoxicity are provided, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.

Introduction

This compound is an orally available non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent activity against wild-type Human Immunodeficiency Virus type 1 (HIV-1) and various mutant strains.[1][2] As an NNRTI, this compound functions by binding to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and thereby blocks viral replication.[3] The MT-4 human T-cell line is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection, making it an ideal model for in vitro antiviral screening.[4][5] This document outlines the materials, methods, and data analysis procedures for evaluating the efficacy and toxicity of this compound in MT-4 cells.

Mechanism of Action of NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the nascent viral DNA strand. Instead, they bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site of the RT enzyme. This binding event induces a conformational change in the enzyme, which allosterically inhibits its function and prevents the completion of reverse transcription, thus halting the viral replication cycle.

cluster_virus HIV-1 Virion cluster_cell Host Cell (MT-4) cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription RT Reverse Transcriptase Inhibited RT Inactive RT Complex Viral Entry Viral Entry Viral Entry->Reverse Transcription releases viral RNA & RT Viral DNA Viral DNA Reverse Transcription->Viral DNA synthesis Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus This compound This compound This compound->Inhibited RT binds to allosteric site Inhibited RT->Reverse Transcription blocks

Figure 1: Simplified signaling pathway of NNRTI mechanism of action.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. The 50% cytotoxic concentration (CC50) in MT-4 cells should be determined experimentally using the protocol provided below.

CompoundTargetParameterValueCell LineReference
This compound HIV-1 Reverse TranscriptaseEC5022 nM-
This compound MT-4 CellsCC50To be determinedMT-4-

EC50: 50% effective concentration, the concentration of a drug that gives half-maximal response. CC50: 50% cytotoxic concentration, the concentration of a drug that kills 50% of cells in a given time.

Experimental Protocols

General Cell Culture and Virus Propagation
  • Cell Line: MT-4 (human T-cell leukemia virus-1 transformed T-cell line).

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 3-4 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Virus Strain: HIV-1 (e.g., laboratory-adapted strain IIIB or 899A).

  • Virus Propagation: Infect MT-4 cells with the HIV-1 stock and monitor for cytopathic effect (CPE). Harvest the culture supernatant when CPE is maximal (typically 5-7 days post-infection), clarify by centrifugation, and store at -80°C in aliquots. The virus titer (TCID50) should be determined prior to conducting antiviral assays.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of this compound to protect MT-4 cells from HIV-1 induced cell death.

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_readout Readout & Analysis A Prepare serial dilutions of this compound D Add this compound dilutions A->D B Prepare MT-4 cell suspension C Seed MT-4 cells (e.g., 5 x 10^4 cells/well) B->C C->D E Add HIV-1 stock (pre-determined MOI) D->E F Incubate for 5-7 days at 37°C, 5% CO2 E->F G Assess cell viability (e.g., MTT assay) F->G H Calculate % CPE inhibition G->H I Determine EC50 value H->I

Figure 2: Experimental workflow for the antiviral activity assay.

Materials:

  • MT-4 cells in logarithmic growth phase

  • HIV-1 stock with a known titer (TCID50)

  • This compound stock solution (in DMSO)

  • Complete RPMI 1640 medium

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to each well, except for the "no virus" control wells. The multiplicity of infection (MOI) should be optimized to induce significant CPE within the assay duration (e.g., 0.01-0.05).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytopathic effect (%CPE) for each concentration using the formula: %CPE = [(Absorbance of cell control - Absorbance of test sample) / (Absorbance of cell control - Absorbance of virus control)] x 100

    • Calculate the percentage of protection by subtracting the %CPE from 100%.

    • Plot the percentage of protection against the logarithm of the this compound concentration and determine the EC50 value using non-linear regression analysis.

Cytotoxicity Assay

This assay determines the toxicity of this compound to uninfected MT-4 cells.

cluster_prep_cyto Preparation cluster_assay_cyto Assay Setup (96-well plate) cluster_incubation_cyto Incubation cluster_readout_cyto Readout & Analysis A_cyto Prepare serial dilutions of this compound D_cyto Add this compound dilutions A_cyto->D_cyto B_cyto Prepare MT-4 cell suspension C_cyto Seed MT-4 cells (e.g., 5 x 10^4 cells/well) B_cyto->C_cyto C_cyto->D_cyto E_cyto Incubate for 5-7 days at 37°C, 5% CO2 D_cyto->E_cyto F_cyto Assess cell viability (e.g., MTT assay) E_cyto->F_cyto G_cyto Calculate % cell viability F_cyto->G_cyto H_cyto Determine CC50 value G_cyto->H_cyto

Figure 3: Experimental workflow for the cytotoxicity assay.

Materials:

  • Same as for the antiviral activity assay, excluding the HIV-1 stock.

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at the same density as the antiviral assay (5 x 10^4 cells/well) in 100 µL of complete medium.

  • Compound Addition: Add 100 µL of serial dilutions of this compound to the respective wells in triplicate. Include a "no drug" control (cells with medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days).

  • MTT Assay: Perform the MTT assay as described in the antiviral activity protocol.

  • Readout: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the CC50 value using non-linear regression analysis.

Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity. A higher SI value indicates a more promising drug candidate.

SI = CC50 / EC50

Troubleshooting

  • High background in MTT assay: Ensure complete removal of medium before adding the solubilization buffer. Wash cells with PBS if necessary.

  • Low signal in MTT assay: Check cell viability and seeding density. Ensure the MTT reagent is fresh and properly stored.

  • Inconsistent results: Ensure accurate pipetting and proper mixing of reagents. Use multichannel pipettes for adding cells, virus, and compounds to reduce variability. Maintain consistent incubation times.

  • No or low CPE: Verify the virus titer and the susceptibility of the MT-4 cells. Ensure the MOI is appropriate.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound's anti-HIV-1 activity and cytotoxicity using MT-4 cells. Accurate determination of EC50 and CC50 values will enable the calculation of the selectivity index, a critical factor in the preclinical assessment of this promising NNRTI. Adherence to the detailed methodologies and careful data analysis will ensure the generation of reliable and reproducible results for advancing HIV drug discovery efforts.

References

Application Notes and Protocols for NNRTI-IN-2: A Representative Dual Inhibitor of HIV-1 Reverse Transcriptase and Integrase

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The compound designated herein as NNRTI-IN-2 is a representative member of a class of dual-function inhibitors targeting two critical enzymes in the HIV-1 replication cycle: the non-nucleoside reverse transcriptase (NNRTI) and integrase (IN). By simultaneously blocking both reverse transcription of the viral RNA genome into DNA and the subsequent integration of that viral DNA into the host cell's genome, these dual inhibitors present a promising strategy to combat HIV-1 infection and potentially overcome drug resistance. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-HIV-1 activity and cytotoxicity of NNRTI-IN-2 and similar dual-inhibitor compounds.

Mechanism of Action

NNRTI-IN-2 is a synthetic molecule designed to interact with two distinct viral enzymes. Its NNRTI component binds to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The integrase inhibitor component, often a diketo acid (DKA) moiety, chelates essential metal ions in the active site of the integrase enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.[1][2]

NNRTI-IN-2_Mechanism_of_Action cluster_virus HIV-1 Lifecycle cluster_inhibitor Dual Inhibition by NNRTI-IN-2 Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus NNRTI-IN-2 NNRTI-IN-2 Block RT NNRTI-IN-2->Block RT NNRTI component Block IN NNRTI-IN-2->Block IN Integrase inhibitor (e.g., DKA) component Block RT->Reverse Transcription Inhibition Block IN->Integration Inhibition

Figure 1: Dual mechanism of action of NNRTI-IN-2.

Quantitative Data for Representative Dual Inhibitors

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of representative dual NNRTI-Integrase inhibitors from published literature. It is important to note that "NNRTI-IN-2" is a general descriptor, and the presented data correspond to specific experimental compounds with dual-action properties.

Compound IDTargetEC50 (µM)IC50 (µM)CC50 (µM)Cell LineCitation
Compound 120 (DKAs-DAPY analog) HIV-1 (Wild Type)0.23->25.9MT-4[1]
Compound 106 (Delavirdine-DKA analog) HIV-1 RT-1.1-Enzymatic Assay[2]
HIV-1 IN-4.7-Enzymatic Assay[2]
Compound 35 (DKA-RT/IN inhibitor) HIV-1 IN-(49.5% inhibition)-Enzymatic Assay
L-708,906 (Diketo acid derivative) HIV-1 (IIIB)12.4->62MT-4
HIV-1 (NL4.3)24.5->62MT-4
HIV-2 (ROD)62.1->62MT-4
SIV (MAC251)22.6->62MT-4

EC50: 50% effective concentration for inhibition of viral replication. IC50: 50% inhibitory concentration against a specific enzyme. CC50: 50% cytotoxic concentration.

Experimental Protocols

The following are detailed protocols for determining the anti-HIV-1 activity and cytotoxicity of NNRTI-IN-2 and similar compounds in a cell-based assay.

Protocol 1: Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol is used to determine the 50% effective concentration (EC50) of the test compound against HIV-1 replication in the MT-4 human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)

  • Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics)

  • Test compound (NNRTI-IN-2) dissolved in DMSO

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Lysis buffer (e.g., 20% sodium dodecyl sulfate (B86663) in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in complete medium to a density of approximately 1 x 10^6 cells/mL.

  • Compound Dilution: Prepare a serial dilution of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Infection: In a 96-well plate, add 50 µL of MT-4 cells (at 1 x 10^5 cells/well) to each well. Add 50 µL of HIV-1 at a multiplicity of infection (MOI) that results in a clear cytopathic effect (CPE) in 4-5 days.

  • Treatment: Immediately after infection, add 50 µL of the diluted test compound to the appropriate wells. Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of lysis buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell protection using the formula: [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100.

    • Determine the EC50 value by plotting the percentage of cell protection against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay in MT-4 Cells

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

  • Same as Protocol 1, excluding the HIV-1 virus stock.

Procedure:

  • Cell Preparation and Compound Dilution: Follow steps 1 and 2 from Protocol 1.

  • Treatment: In a 96-well plate, add 50 µL of MT-4 cells (at 1 x 10^5 cells/well) to each well. Add 50 µL of the diluted test compound. Include a cell control (cells only, no compound).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

  • MTT Assay and Data Analysis:

    • Follow steps 6 and 7 from Protocol 1.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells) / (Absorbance of cell control) * 100.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The Selectivity Index (SI) can be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Parallel Assays Prepare_Cells Prepare MT-4 Cells Anti_HIV_Assay Anti-HIV-1 Activity Assay Prepare_Cells->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay Prepare_Cells->Cytotoxicity_Assay Dilute_Compound Prepare Serial Dilutions of NNRTI-IN-2 Dilute_Compound->Anti_HIV_Assay Dilute_Compound->Cytotoxicity_Assay Infect_with_HIV Infect with HIV-1 Anti_HIV_Assay->Infect_with_HIV Incubate_2 Incubate Cytotoxicity_Assay->Incubate_2 4-5 days Incubate_1 Incubate Infect_with_HIV->Incubate_1 4-5 days MTT_Assay_1 MTT Assay Incubate_1->MTT_Assay_1 MTT_Assay_2 MTT Assay Incubate_2->MTT_Assay_2 Data_Analysis_EC50 Data Analysis (Calculate EC50) MTT_Assay_1->Data_Analysis_EC50 Data_Analysis_CC50 Data Analysis (Calculate CC50) MTT_Assay_2->Data_Analysis_CC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Data_Analysis_EC50->Selectivity_Index Data_Analysis_CC50->Selectivity_Index

Figure 2: Workflow for evaluating NNRTI-IN-2.

Troubleshooting

  • High background in virus control wells: This may indicate excessive viral load or prolonged incubation time. Optimize the MOI and incubation period.

  • Poor reproducibility: Ensure accurate and consistent cell seeding and compound dilutions. Use multichannel pipettes for adding reagents.

  • Compound precipitation: Check the solubility of the compound in the culture medium. If necessary, adjust the solvent or use a lower starting concentration.

  • Inconsistent MTT results: Ensure complete dissolution of formazan crystals by thorough mixing and sufficient incubation with the lysis buffer.

Safety Precautions

  • All work with live HIV-1 must be conducted in a BSL-3 (Biosafety Level 3) facility by trained personnel.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

  • All contaminated materials must be decontaminated according to institutional guidelines.

  • Handle all chemical reagents with care, following the manufacturer's safety data sheets (SDS).

References

Application Notes and Protocols for Studying NNRTI Resistance Using Nnrt-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. They function by allosterically inhibiting the viral reverse transcriptase (RT), a key enzyme in the viral replication cycle. However, the efficacy of NNRTIs is often compromised by the emergence of drug-resistant mutations in the RT enzyme. Nnrt-IN-2 is a potent, next-generation diarylpyrimidine (DAPY) derivative designed to exhibit a high genetic barrier to resistance and maintain activity against common NNRTI-resistant HIV-1 strains. These application notes provide detailed protocols for utilizing this compound as a tool to study NNRTI resistance mechanisms and to evaluate the efficacy of novel antiretroviral compounds.

Mechanism of Action of NNRTIs and Resistance

NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting viral replication.[1][2] Resistance to NNRTIs primarily arises from mutations within this binding pocket, which can reduce the binding affinity of the inhibitor. Common mutations conferring NNRTI resistance include K103N, Y181C, L100I, and E138K.[3][4][5] this compound, as a diarylpyrimidine derivative, is designed with conformational flexibility to adapt to changes in the binding pocket caused by these mutations, thus retaining its inhibitory activity.

Data Presentation: Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activity of this compound against wild-type HIV-1 and a panel of common NNRTI-resistant mutant strains. Data is presented as the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) where applicable. The cytotoxicity concentration (CC₅₀) is also provided to determine the selectivity index (SI).

HIV-1 Strain Key Resistance Mutations This compound EC₅₀ (nM) This compound IC₅₀ (nM) Selectivity Index (SI = CC₅₀/EC₅₀)
Wild-Type (WT)None2.4 - 4.0~20>5000
Resistant Strains
L100IL100I3.0 - 5.0->4000
K103NK103N4.1 - 6.0->3300
Y181CY181C3.5 - 5.5->3600
E138KE138K7.5 - 10.0->2000
K103N + Y181CDouble Mutant15.0 - 25.0->800

Note: The EC₅₀ and IC₅₀ values are representative of diarylpyrimidine derivatives and may vary slightly for this compound. The CC₅₀ in MT-4 cells is generally >100 µM.

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy and resistance profile of this compound.

Protocol 1: Cell-Based Anti-HIV-1 Assay

This assay determines the in vitro antiviral activity of this compound by measuring the inhibition of HIV-1 replication in a susceptible cell line.

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strains (e.g., IIIB for wild-type) and resistant strains

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the diluted this compound to the wells containing cells. Include a "no drug" control.

  • Infect the cells with 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.1).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Collect the cell-free supernatant.

  • Quantify the p24 antigen concentration in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

  • Calculate the EC₅₀ value, which is the concentration of this compound that inhibits viral replication by 50%.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant forms)

  • Colorimetric or fluorometric RT assay kit (e.g., from Sigma-Aldrich, Roche, or EnzChek)

  • This compound stock solution (in DMSO)

  • 96-well or 384-well assay plates

  • Plate reader

Procedure (based on a colorimetric assay):

  • Prepare serial dilutions of this compound in the provided assay buffer.

  • In a microplate well, combine the reaction buffer, template/primer (e.g., poly(A)·oligo(dT)), and dNTPs (including biotin- and DIG-labeled nucleotides).

  • Add the diluted this compound to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction according to the kit's instructions.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotin-labeled DNA to bind.

  • Wash the plate to remove unbound components.

  • Add an anti-DIG-peroxidase conjugate and incubate.

  • Wash the plate again.

  • Add the peroxidase substrate (e.g., ABTS) and incubate until color develops.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits RT activity by 50%.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • MT-4 cells (or the same cell line used in the antiviral assay)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted this compound to the wells. Include a "cells only" control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (4-5 days).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Calculate the CC₅₀ value, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Signaling Pathway: Mechanism of NNRTI Action and Resistance

NNRTI_Mechanism cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of Inhibition cluster_resistance Mechanism of Resistance Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA HIV1_RT HIV-1 Reverse Transcriptase (RT) Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Conformational_Change Conformational Change of RT HIV1_RT->Conformational_Change induces NnrtIN2 This compound NnrtIN2->Binding Binding->HIV1_RT Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Inhibition->Reverse_Transcription blocks RT_Mutations Mutations in NNRTI Binding Pocket (e.g., K103N, Y181C) Reduced_Binding Reduced this compound Binding Affinity RT_Mutations->Reduced_Binding Resistance Drug Resistance Reduced_Binding->Resistance Resistance->Inhibition overcomes

Caption: Mechanism of NNRTI action and the development of resistance.

Experimental Workflow: Evaluating this compound

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_data Data Analysis Prepare_Cells Prepare Target Cells (e.g., MT-4) Antiviral_Assay Cell-Based Antiviral Assay (Protocol 1) Prepare_Cells->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (Protocol 3) Prepare_Cells->Cytotoxicity_Assay Prepare_Virus Prepare HIV-1 Stocks (WT and Mutants) Prepare_Virus->Antiviral_Assay Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->Antiviral_Assay RT_Assay RT Inhibition Assay (Protocol 2) Prepare_Compound->RT_Assay Prepare_Compound->Cytotoxicity_Assay Calc_EC50 Calculate EC₅₀ (Antiviral Potency) Antiviral_Assay->Calc_EC50 Calc_IC50 Calculate IC₅₀ (Enzymatic Inhibition) RT_Assay->Calc_IC50 Calc_CC50 Calculate CC₅₀ (Cytotoxicity) Cytotoxicity_Assay->Calc_CC50 Calc_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Calc_EC50->Calc_SI Calc_CC50->Calc_SI Conclusion Determine Efficacy and Resistance Profile of this compound Calc_SI->Conclusion Evaluate Overall Profile

Caption: Workflow for assessing the antiviral activity of this compound.

References

Application Notes and Protocols for the Experimental Use of Compound 7w in Virology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of Compound 7w, a derivative of the antimalarial drug Tafenoquine, as a potential antiviral agent against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The information presented is based on the findings from a key study investigating its mechanism of action and efficacy.

Introduction

Compound 7w has emerged as a promising antiviral candidate that targets a host-cell factor crucial for SARS-CoV-2 entry. Unlike antiviral drugs that target viral proteins, Compound 7w inhibits the human transmembrane protease serine 2 (TMPRSS2). This protease is essential for the cleavage and activation of the SARS-CoV-2 spike protein, a critical step for the virus to fuse with the host cell membrane and release its genetic material into the cell. By inhibiting TMPRSS2, Compound 7w effectively blocks the virus from entering host cells.

Mechanism of Action

Compound 7w functions as a competitive inhibitor of the TMPRSS2 protease.[1] This mode of action prevents the proteolytic activation of the SARS-CoV-2 spike protein, thereby inhibiting virus-cell membrane fusion and subsequent viral entry. The inhibition of a host factor like TMPRSS2 presents a potentially high barrier to the development of viral resistance.

Data Presentation

The antiviral activity and cytotoxicity of Compound 7w were evaluated against wild-type SARS-CoV-2 and several variants of concern. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Efficacy and Cytotoxicity of Compound 7w against Wild-Type SARS-CoV-2

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound 7w10.3 ± 0.8> 100> 9.7

EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of viral activity. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that causes 50% cell death. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.

Table 2: Antiviral Activity of Compound 7w against SARS-CoV-2 Variants

SARS-CoV-2 VariantEC50 (µM)
B.1.1.7 (Alpha)11.2 ± 1.1
B.1.351 (Beta)9.8 ± 0.9
B.1.61710.8 ± 1.2
B.1.61810.1 ± 1.0

Table 3: TMPRSS2 Inhibition by Compound 7w

CompoundTargetInhibition Constant (Ki) (µM)
Compound 7wTMPRSS216.79

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the antiviral properties of Compound 7w.

SARS-CoV-2 Pseudovirus Neutralization Assay (Luciferase-Based)

This assay is used to determine the efficacy of Compound 7w in preventing the entry of SARS-CoV-2 pseudoviruses into host cells.

Materials:

  • HEK293T cells

  • VeroE6 cells stably expressing TMPRSS2 (VeroE6-TMPRSS2)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • SARS-CoV-2 spike-pseudotyped lentiviral particles expressing luciferase

  • Compound 7w stock solution (in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed VeroE6-TMPRSS2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of Compound 7w in cell culture medium.

    • Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (DMSO) and a no-compound control.

    • Pre-treat the cells with the compound for 1 hour at 37°C.

  • Pseudovirus Infection:

    • Following pre-treatment, add the SARS-CoV-2 spike-pseudotyped lentiviral particles to each well.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • The percentage of viral inhibition is calculated relative to the vehicle control.

    • The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

TMPRSS2 Enzymatic Assay (Fluorogenic)

This in vitro assay measures the direct inhibitory effect of Compound 7w on the enzymatic activity of TMPRSS2.

Materials:

  • Recombinant human TMPRSS2 protein

  • Fluorogenic peptide substrate for TMPRSS2 (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Compound 7w stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Reaction Setup:

    • In a 96-well black microplate, add the assay buffer.

    • Add the desired concentrations of Compound 7w to the test wells. Include a vehicle control (DMSO) and a no-compound control.

  • Enzyme Addition:

    • Add the recombinant human TMPRSS2 protein to all wells except for the no-enzyme control wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic TMPRSS2 substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

    • Continue to read the fluorescence at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase over time.

    • Determine the percentage of TMPRSS2 inhibition by Compound 7w at different concentrations relative to the vehicle control.

    • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).

Visualizations

Signaling Pathway

SARS_CoV_2_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_compound Compound 7w Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Protease Spike->TMPRSS2 2. Priming/ Cleavage Fusion Membrane Fusion & Viral Entry TMPRSS2->Fusion 3. Activation Compound7w Compound 7w Compound7w->TMPRSS2 Inhibition

Caption: SARS-CoV-2 entry and its inhibition by Compound 7w.

Experimental Workflow

Experimental_Workflow cluster_antiviral_assay Pseudovirus Neutralization Assay cluster_enzymatic_assay TMPRSS2 Enzymatic Assay cluster_cytotoxicity Cytotoxicity Assay A1 Seed VeroE6-TMPRSS2 cells A2 Pre-treat cells with Compound 7w A1->A2 A3 Infect with SARS-CoV-2 pseudovirus (luciferase) A2->A3 A4 Incubate for 48h A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Calculate EC50 A5->A6 D1 Determine Selectivity Index (SI) (CC50/EC50) A6->D1 B1 Incubate TMPRSS2 enzyme with Compound 7w B2 Add fluorogenic substrate B1->B2 B3 Measure fluorescence kinetics B2->B3 B4 Calculate Ki B3->B4 C1 Treat VeroE6 cells with Compound 7w C2 Incubate for 48h C1->C2 C3 Measure cell viability (e.g., MTT assay) C2->C3 C4 Calculate CC50 C3->C4 C4->D1

Caption: Workflow for evaluating the antiviral activity of Compound 7w.

References

Application Notes and Protocols for Nnrt-IN-2 Cytotoxicity Testing in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nnrt-IN-2 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with established potent activity against wild-type HIV-1 and various mutant strains.[1] While its primary development has focused on antiviral applications, the cytotoxic potential of NNRTIs against rapidly proliferating cells, including cancer cell lines, warrants investigation. Some NNRTIs have been shown to induce apoptosis in human T cells through caspase- and mitochondrion-dependent pathways.[2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. The methodologies described include standard colorimetric assays to quantify cell viability and cell death. Additionally, a putative signaling pathway for NNRTI-induced apoptosis is presented.

Data Presentation: Hypothetical Cytotoxicity of this compound

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its selectivity. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Adenocarcinoma15.8 ± 1.2
A549Human Non-Small-Cell Lung Carcinoma22.5 ± 2.5
MCF-7Human Breast Adenocarcinoma18.2 ± 1.9
JurkatHuman T-cell Leukemia10.5 ± 0.9
MRC-5Normal Human Fetal Lung Fibroblast> 50

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific studies on this compound cytotoxicity in these cancer cell lines are not publicly available.

Experimental Protocols

Cell Lines and Culture Conditions
  • HeLa (Human Cervical Adenocarcinoma): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • A549 (Human Non-Small-Cell Lung Carcinoma): Maintain in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MCF-7 (Human Breast Adenocarcinoma): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Jurkat (Human T-cell Leukemia): Maintain in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MRC-5 (Normal Human Fetal Lung Fibroblast): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C.

  • Working Concentrations: Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).

  • Positive Control: Include a positive control for maximum LDH release by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and iodotetrazolium chloride) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.

Visualizations

NNRTI Mechanism of Action

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the reverse transcriptase enzyme, which is approximately 10 Å from the polymerase active site.[5] This binding induces a conformational change that distorts the catalytic site, thereby inhibiting the conversion of viral RNA to DNA.[6][7]

NNRTI_Mechanism NNRTI Mechanism of Action cluster_0 HIV Replication Cycle cluster_1 NNRTI Inhibition Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription RT_Inhibited Inhibited RT Nnrt_IN_2 This compound (NNRTI) Nnrt_IN_2->RT Allosteric Binding RT_Inhibited->Viral_DNA Inhibition of Reverse Transcription

Caption: NNRTI binds to reverse transcriptase, inhibiting DNA synthesis.

Experimental Workflow for Cytotoxicity Assays

The general workflow for assessing the cytotoxicity of this compound in cancer cell lines involves cell culture, treatment with the compound, and subsequent measurement of cell viability or death using assays like MTT or LDH.

Cytotoxicity_Workflow Cytotoxicity Testing Workflow cluster_assays Cytotoxicity/Viability Assays Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat with this compound (various concentrations) Cell_Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Measure Viability LDH_Assay LDH Assay Incubation->LDH_Assay Measure Cytotoxicity Data_Analysis Measure Absorbance & Analyze Data (Calculate IC50) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound cytotoxicity testing in cell lines.

Putative Apoptosis Signaling Pathway

Some NNRTIs can induce apoptosis.[2] While the specific pathway for this compound in cancer cells is unknown, a common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. This can be triggered by cellular stress induced by the compound, leading to the activation of caspases and eventual cell death.

Apoptosis_Pathway Putative NNRTI-Induced Apoptosis Pathway Nnrt_IN_2 This compound Cellular_Stress Cellular Stress Nnrt_IN_2->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Application Notes and Protocols for Preparing Nnrt-IN-2 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nnrt-IN-2 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). As with many small molecule inhibitors, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating concentrated stock solutions for use in a variety of research applications. Proper preparation and storage of these stock solutions are critical for ensuring experimental reproducibility and accuracy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective use in experimental settings.

PropertyValue
Molecular Weight 417.34 g/mol
CAS Number 2999794-78-2
Appearance Solid (form may vary)
Solubility in DMSO Specific solubility data not readily available; however, it is generally soluble in DMSO. A 10 mM stock solution is a common starting point for many small molecule inhibitors.

Mechanism of Action: NNRTI Signaling Pathway

This compound functions as a non-nucleoside reverse transcriptase inhibitor. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle.

NNRTI_Pathway cluster_virus HIV-1 Virus cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration into Host Genome This compound This compound This compound->Reverse Transcriptase Allosteric Inhibition

Figure 1: Simplified signaling pathway of NNRTI action.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound in DMSO.

Stock_Solution_Workflow start Start calculate Calculate Mass of this compound for 10 mM Stock start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Add DMSO and Vortex to Dissolve weigh->dissolve aliquot Aliquot into Working Volumes dissolve->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store end End store->end

Figure 2: Workflow for preparing this compound stock solution.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO, a commonly used starting concentration for in vitro assays.

  • Calculate the Required Mass: Use the following formula to calculate the mass of this compound required to make a 10 mM stock solution. Mass (mg) = 10 mM * Volume of DMSO (mL) * 0.001 L/mL * 417.34 g/mol * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.1734 mg of this compound.

  • Weigh the Compound:

    • Tare a sterile, amber or opaque microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of this compound powder into the tube.

  • Dissolve the Compound:

    • Add the desired volume of high-purity DMSO to the tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[1]

    • If necessary, gentle warming in a 37°C water bath can aid in dissolution. However, always check for the temperature sensitivity of the compound.[1]

  • Aliquot and Store:

    • To prevent repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.[2]

    • Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[2]

Data Presentation: Summary of Stock Solution Parameters

The following table summarizes the key quantitative data for the preparation of a 10 mM this compound stock solution.

ParameterValueNotes
Stock Solution Concentration 10 mMA common starting concentration for in vitro experiments.
Solvent Anhydrous, high-purity DMSOEnsure compatibility with your experimental system.
Final DMSO Concentration in Assay < 0.1% (v/v)High concentrations of DMSO can be toxic to cells. A solvent control should always be included in experiments.
Storage Temperature -20°C or -80°CProtect from light to maintain stability.
Stock Solution Stability Typically stable for up to 3 months at -20°C.Avoid repeated freeze-thaw cycles. If precipitation is observed, the solution should be warmed and vortexed before use.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.

Disclaimer: This document is intended for research use only. The protocols and information provided are based on general best practices for handling small molecule inhibitors. Researchers should always consult the specific product information sheet provided by the supplier and perform their own validation for their specific experimental setup.

References

Application Notes and Protocols for Nnrt-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and stability data for the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nnrt-IN-2. The information is intended to guide researchers in the proper handling, storage, and use of this compound in a laboratory setting.

Introduction to this compound

This compound is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1. It exhibits significant inhibitory activity against wild-type and various mutant strains of HIV-1 reverse transcriptase (RT), the enzyme essential for viral replication. The half-maximal effective concentration (EC₅₀) of this compound against HIV-1 reverse transcriptase is 22 nM.[1] As a diarylpyrimidine (DAPY) derivative, this compound shares structural similarities with other approved NNRTIs like etravirine (B1671769) and rilpivirine. These compounds are known for their high specificity and low toxicity but can be challenged by poor aqueous solubility and the emergence of drug resistance.[2][3][4]

Solubility of this compound and Structurally Related Analogs

Due to the lack of publicly available, specific solubility data for this compound, the following table summarizes the solubility of two structurally related and commercially available diarylpyrimidine NNRTIs, Etravirine and Rilpivirine. This information can be used as a guide for solvent selection and solution preparation for this compound. It is highly recommended to perform specific solubility testing for this compound for precise experimental concentrations.

CompoundSolventSolubility
Etravirine Dimethyl Sulfoxide (B87167) (DMSO)~20 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL
WaterPractically insoluble
Rilpivirine Dimethyl Sulfoxide (DMSO)~0.2 mg/mL
Dimethylformamide (DMF)~0.3 mg/mL
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL
WaterLow aqueous solubility (0.0166 mg/mL)

Long-Term Stability of this compound in Solution

General Recommendations:

  • Aqueous Solutions: Aqueous solutions of diarylpyrimidine NNRTIs are generally not stable for extended periods. For instance, it is not recommended to store aqueous solutions of etravirine for more than one day.

  • Organic Solvents: Stock solutions in anhydrous organic solvents like DMSO are generally more stable, especially when stored at low temperatures.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is advisable to aliquot stock solutions into smaller, single-use volumes.

The following table provides hypothetical stability data based on typical stability profiles of similar small molecules to illustrate how such data would be presented. This is not actual data for this compound.

SolventStorage TemperatureConcentrationDurationPercent Degradation (Hypothetical)
DMSO-20°C10 mM1 month< 1%
DMSO-20°C10 mM6 months< 5%
DMSO4°C10 mM1 week< 2%
DMSORoom Temperature10 mM24 hours< 1%
PBS (pH 7.4) with 1% DMSO4°C100 µM24 hours5 - 10%
PBS (pH 7.4) with 1% DMSORoom Temperature100 µM24 hours10 - 20%

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • Determine the molecular weight (MW) of this compound from the Certificate of Analysis.

    • Use the following formula to calculate the mass required for your desired volume of 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol ) * 1000 mg/g

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes.

    • Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Assessing Long-Term Stability of this compound in Solution via HPLC

This protocol outlines a general method for evaluating the long-term stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • Solvent of interest (e.g., DMSO, PBS)

  • HPLC system with a UV or PDA detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC grade mobile phase solvents

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 100 µM).

    • Dispense aliquots of this solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline (100% integrity).

  • Storage:

    • Place the vials in the designated temperature-controlled environments.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • For each time point, determine the peak area of the intact this compound.

    • Calculate the percentage of this compound remaining compared to the time-zero sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare this compound Solution in Test Solvent aliquot Aliquot into Vials for Each Condition prep->aliquot t0 Time-Zero HPLC Analysis (Establish Baseline) aliquot->t0 storage Store Vials at Different Temperatures (-20°C, 4°C, RT) aliquot->storage data Data Analysis: Calculate % Remaining Identify Degradants t0->data tp Time-Point HPLC Analysis (e.g., 24h, 1wk, 1mo) storage->tp tp->data NNRTI_Mechanism_of_Action cluster_virus HIV-1 Virus cluster_enzyme HIV-1 Reverse Transcriptase cluster_inhibition Inhibition cluster_process Cellular Process Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Inhibition Inhibition of Reverse Transcription RT->Inhibition Viral_DNA Viral DNA Synthesis RT->Viral_DNA Catalyzes Pocket Allosteric Binding Pocket Binding Binding Pocket->Binding Nnrt_IN_2 This compound Nnrt_IN_2->Binding Conformational_Change Conformational Change in RT Binding->Conformational_Change Conformational_Change->Inhibition Inhibition->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication

References

Troubleshooting & Optimization

Technical Support Center: Improving Nnrt-IN-2 Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with Nnrt-IN-2 in cell-based assays. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell-based assays?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Like many small molecule inhibitors, this compound can be hydrophobic, leading to poor solubility in aqueous cell culture media. This can cause the compound to precipitate, leading to inaccurate dosing and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[2][3][4] It is crucial to use anhydrous DMSO to prevent the introduction of water, which can decrease the solubility of the compound in the stock solution.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[5] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.

Q4: My this compound precipitates immediately when I add my DMSO stock to the cell culture medium. What is happening?

A4: This phenomenon, often called "crashing out," occurs when the hydrophobic compound, highly concentrated in DMSO, is rapidly introduced into the aqueous environment of the cell culture medium, where its solubility is much lower.

Q5: Can I warm the cell culture medium to improve the solubility of this compound?

A5: Yes, using pre-warmed (37°C) cell culture media can help improve the solubility of the compound upon dilution of the DMSO stock. However, be cautious not to heat the this compound stock solution itself to high temperatures, as this could lead to degradation.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Cell Culture Media

Root Cause: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. This is often exacerbated by rapid dilution of a concentrated DMSO stock.

Solutions:

  • Decrease the Final Concentration: If your experimental design allows, lowering the final working concentration of this compound is the most straightforward solution.

  • Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. A detailed protocol is provided in the "Experimental Protocols" section.

  • Use Pre-Warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.

Issue 2: Delayed Precipitation of this compound in the Incubator

Root Cause: Precipitation that occurs hours or days after the initial preparation can be due to several factors, including temperature fluctuations, changes in media pH due to the CO2 environment, or interactions with media components over time.

Solutions:

  • Maintain Stable Temperature: Minimize the time that culture plates are outside the incubator to avoid temperature cycling.

  • Ensure Proper Media Buffering: Use media with the appropriate buffer system (e.g., HEPES) for your incubator's CO2 concentration to maintain a stable pH.

  • Consider Alternative Formulations: If precipitation persists, explore solubility-enhancing formulations, such as cyclodextrin (B1172386) inclusion complexes. A protocol for this is provided in the "Experimental Protocols" section.

Quantitative Data

While specific solubility data for this compound is not widely published, the following table provides solubility information for a structurally similar NNRTI analog, which can serve as a useful reference.

Solvent/VehicleSolubility (µg/mL)Molar Concentration (µM)Notes
Aqueous Buffer 510~1085Solubility of a closely related NNRTI analog.
DMSO >10,000>21,276Estimated based on common solubility of hydrophobic compounds in DMSO.
Ethanol Moderately Soluble-Ethanol can be used as a co-solvent but may have higher cytotoxicity than DMSO for some cell lines.
Water Very Low-This compound is expected to have very low aqueous solubility.

Molecular Weight of this compound is approximately 470.38 g/mol .

Experimental Protocols

Protocol 1: Serial Dilution of this compound DMSO Stock for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a hydrophobic compound from a DMSO stock into aqueous cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.

  • Prepare an Intermediate Dilution in DMSO (Optional but Recommended):

    • To avoid pipetting very small volumes, first, create an intermediate stock solution by diluting the high-concentration stock in 100% DMSO (e.g., to 1 mM).

  • Prepare the Final Working Solution (Serial Dilution):

    • Add a small volume of the intermediate DMSO stock to a larger volume of pre-warmed cell culture medium while gently vortexing. For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock with a final DMSO concentration of 0.1%, add 10 µL of the 1 mM stock to 990 µL of pre-warmed medium.

    • For a range of concentrations, prepare each dilution individually from the DMSO stock to maintain a consistent final DMSO concentration.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of an this compound inclusion complex with HP-β-CD to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, cell culture grade water

  • Magnetic stirrer and stir bar

  • Sterile containers

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in sterile water at a desired concentration (e.g., 10% w/v).

  • Add this compound:

    • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio of this compound to HP-β-CD is a good starting point.

  • Complexation:

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer over time.

  • Sterilization and Storage:

    • Filter the this compound-HP-β-CD complex solution through a 0.22 µm syringe filter into a sterile container.

    • This aqueous stock solution can then be further diluted in cell culture medium for your experiments.

Visualizations

HIV-1 Reverse Transcription and the Action of NNRTIs

HIV_Lifecycle HIV_RNA HIV Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) HIV_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Nnrt_IN_2 This compound (NNRTI) Nnrt_IN_2->Reverse_Transcriptase Inhibition

Caption: Simplified pathway of HIV-1 reverse transcription and this compound inhibition.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Start This compound Powder Dissolve_DMSO Dissolve in 100% DMSO (High Concentration Stock) Start->Dissolve_DMSO Precipitation_Check1 Precipitation in Media? Dissolve_DMSO->Precipitation_Check1 Serial_Dilution Perform Serial Dilution in Pre-warmed Media Precipitation_Check1->Serial_Dilution Yes Add_to_Cells Add to Cells Precipitation_Check1->Add_to_Cells No Cyclodextrin Use Cyclodextrin Complexation Protocol Precipitation_Check1->Cyclodextrin Persistent Precipitation Serial_Dilution->Add_to_Cells Cyclodextrin->Add_to_Cells

References

Technical Support Center: Optimizing Nnrt-IN-2 Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles for working with novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Specific experimental data for Nnrt-IN-2 is limited in publicly available literature. Therefore, the provided protocols and concentration ranges should be considered as starting points for empirical validation in your specific experimental setup.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), while minimizing its cytotoxic effects.

I. Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and other small molecule inhibitors.

Question Possible Cause(s) Suggested Solution(s)
Why am I observing high levels of cytotoxicity even at low concentrations of this compound? 1. Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.[1] 3. Compound Instability: this compound may be unstable in your cell culture medium, leading to the formation of toxic byproducts.[2] 4. Off-Target Effects: At higher concentrations, this compound might be hitting unintended cellular targets.[1]1. Perform a Dose-Response Curve: Determine the 50% cytotoxic concentration (CC50) for your specific cell line. 2. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).[1] 3. Assess Compound Stability: Test the stability of this compound in your cell culture medium over the time course of your experiment.[2] 4. Lower the Concentration: Use the lowest effective concentration of this compound based on its EC50 value.
This compound is not showing the expected inhibitory effect on HIV-1 reverse transcriptase. What could be the reason? 1. Incorrect Concentration: The concentration of this compound may be too low to achieve significant inhibition. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. 3. Resistant Viral Strain: The HIV-1 strain you are using may have mutations in the reverse transcriptase that confer resistance to NNRTIs. 4. Poor Cell Permeability: this compound may not be efficiently entering the cells.1. Perform a Dose-Response Experiment: Determine the half-maximal effective concentration (EC50) for your specific viral strain and cell line. 2. Verify Compound Integrity: Use a fresh stock of this compound and follow recommended storage conditions. 3. Sequence the Reverse Transcriptase Gene: Check for known NNRTI resistance mutations. 4. Consult Literature for Permeability: If available, review the physicochemical properties of this compound.
I am observing high variability in my experimental replicates. What should I do? 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in serial dilutions of this compound can cause significant concentration differences. 3. Edge Effects in Plates: Wells on the edge of a microplate can be prone to evaporation, altering concentrations. 4. Cell Health Variability: Differences in cell passage number or overall health can affect their response.1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before seeding. 2. Use Calibrated Pipettes: Perform serial dilutions carefully and use fresh tips for each dilution. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for data collection, or fill them with sterile PBS to maintain humidity. 4. Use Consistent Cell Passages: Use cells within a defined passage number range and ensure they are healthy and actively dividing before starting the experiment.

II. Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase, an enzyme essential for viral replication. This binding allosterically inhibits the enzyme's function, preventing the conversion of viral RNA into DNA and thus halting the HIV infection cycle.

Q2: What is the reported potency of this compound?

A2: this compound has been reported to inhibit HIV-1 reverse transcriptase with a half-maximal effective concentration (EC50) of 22 nM.

Cytotoxicity and Optimization

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration is a balance between achieving the desired biological effect (efficacy) and minimizing harm to the host cells (cytotoxicity). This is often represented by the therapeutic index (TI), calculated as CC50 / EC50. A higher TI indicates a safer compound. You should perform dose-response experiments to determine both the EC50 for antiviral activity and the CC50 for cytotoxicity in your specific cell line.

Q4: What are the common assays to measure cytotoxicity?

A4: Several assays can be used to assess cell viability and cytotoxicity. The choice of assay depends on the mechanism of cell death and the experimental question. A comparison of common assays is provided in the table below.

Assay Principle Advantages Disadvantages
MTT/MTS/XTT Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product.Simple, high-throughput, and cost-effective.Can be affected by changes in cellular metabolism that are not directly related to viability.
LDH Release Assay Measures the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from cells with damaged plasma membranes.Directly measures cell death due to membrane damage (necrosis).Less sensitive for detecting apoptosis, where the membrane remains intact in the early stages.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.Simple, rapid, and inexpensive.Manual counting can be subjective and time-consuming; only measures membrane integrity.
ATP-Based Luminescence Assay Quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.Highly sensitive and has a broad dynamic range.ATP levels can fluctuate with cell cycle and metabolic changes.
Live/Dead Cell Staining Uses fluorescent dyes (e.g., Calcein-AM and Propidium Iodide) to simultaneously identify live and dead cells based on membrane integrity and enzymatic activity.Provides a direct count of live and dead cells in a population.Requires a fluorescence microscope or flow cytometer.

Q5: How can I minimize the cytotoxic effects of this compound?

A5: To minimize cytotoxicity, it is crucial to:

  • Use the lowest concentration of this compound that still provides a robust biological effect.

  • Ensure the final concentration of any solvent (like DMSO) is well below the toxic threshold for your cell line (generally <0.5%).

  • For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals to avoid the accumulation of potentially toxic degradation products.

III. Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol describes a general method using an MTT assay to determine the cytotoxicity of this compound.

  • Cell Seeding:

    • Culture your chosen cell line under optimal conditions.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of solvent used).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use non-linear regression analysis to determine the CC50 value, which is the concentration that reduces cell viability by 50%.

IV. Visualizations

NNRTI_Mechanism cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibition Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes NnrtIN2 This compound NnrtIN2->RT Binds to allosteric site

Caption: Simplified signaling pathway of this compound inhibiting HIV-1 reverse transcriptase.

Optimization_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis & Optimization Start Start: Select Cell Line and HIV-1 Strain Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Stock EC50_Assay Determine EC50 (Antiviral Potency Assay) Stock->EC50_Assay CC50_Assay Determine CC50 (Cytotoxicity Assay, e.g., MTT) Stock->CC50_Assay Calculate_TI Calculate Therapeutic Index (TI) TI = CC50 / EC50 EC50_Assay->Calculate_TI CC50_Assay->Calculate_TI Select_Conc Select Optimal Working Concentration (<< CC50 and >> EC50) Calculate_TI->Select_Conc Validation Validate in Functional Assays Select_Conc->Validation End End: Optimized Concentration for Experiments Validation->End

Caption: Experimental workflow for optimizing this compound concentration.

Cytotoxicity_Troubleshooting Start High Cytotoxicity Observed Check_Solvent Is final solvent concentration <0.5%? Start->Check_Solvent Reduce_Solvent Prepare new dilutions with lower solvent concentration Check_Solvent->Reduce_Solvent No Check_Conc Is working concentration significantly lower than CC50? Check_Solvent->Check_Conc Yes End Problem Resolved Reduce_Solvent->End Lower_Conc Perform new dose-response to find a lower effective dose Check_Conc->Lower_Conc No Check_Time Is cytotoxicity time-dependent? Check_Conc->Check_Time Yes Lower_Conc->End Reduce_Time Reduce incubation time or refresh media during experiment Check_Time->Reduce_Time Yes Investigate_OffTarget Consider off-target effects or compound degradation as the cause. Consult literature. Check_Time->Investigate_OffTarget No Reduce_Time->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Nnrt-IN-2 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nnrt-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally available non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action is to allosterically inhibit the HIV-1 reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into DNA.[1][2] By binding to a hydrophobic pocket near the active site of the enzyme, this compound induces a conformational change that disrupts its catalytic activity, thereby halting the viral replication cycle.[1][3]

Q2: What are off-target effects and why are they a concern for a small molecule inhibitor like this compound?

A2: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to a variety of issues in experimental settings, including misleading results, cellular toxicity, and the activation of compensatory signaling pathways. For therapeutic agents, off-target effects can also be a cause of clinical side effects. Therefore, it is crucial to identify and characterize any off-target effects to ensure the accurate interpretation of experimental data.

Q3: What are the known or potential off-target effects of this compound?

A3: While specific public data on the comprehensive off-target profile of this compound is limited, it is important to consider the off-target profiles of the broader class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). A known area of concern for nucleoside reverse transcriptase inhibitors (NRTIs) is mitochondrial toxicity, which can arise from the inhibition of mitochondrial DNA polymerases.[3][4][5][6][7] Although NNRTIs have a different mechanism of action, it is prudent to assess mitochondrial function in long-term cellular assays. Additionally, like many small molecule inhibitors, NNRTIs could potentially interact with other cellular kinases or proteins.

Q4: How can I begin to investigate potential off-target effects of this compound in my cellular assays?

A4: A systematic approach is recommended. Start by performing a dose-response experiment to determine the lowest effective concentration of this compound that achieves the desired on-target effect. If you observe unexpected phenotypes or cytotoxicity, consider using orthogonal validation methods. This could include using a structurally different NNRTI to see if the phenotype is recapitulated. Furthermore, direct target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm that this compound is binding to its intended target in your cells at the concentrations used.

Troubleshooting Guide

This guide addresses common problems that may arise during cellular assays with this compound, potentially due to off-target effects.

Observed Problem Potential Cause Suggested Solution
Unexpected Cell Toxicity or Reduced Viability 1. Off-target inhibition of essential cellular proteins. 2. Mitochondrial toxicity. 3. Compound precipitation at high concentrations.1. Perform a dose-response curve to determine the EC50 for toxicity. 2. Conduct assays to assess mitochondrial health (e.g., measure mitochondrial membrane potential, oxygen consumption, or mtDNA content). 3. Verify the solubility of this compound in your cell culture medium.
Inconsistent Phenotypic Results 1. Off-target effects masking or altering the on-target phenotype. 2. Activation of compensatory signaling pathways. 3. Variability in cell line response.1. Use a structurally unrelated NNRTI to confirm the phenotype. 2. Perform a phosphoproteomics or kinase activity screen to identify activated pathways. 3. Test the inhibitor in multiple cell lines.
Discrepancy Between Biochemical and Cellular Potency 1. Poor cell permeability of this compound. 2. Active efflux of the compound from the cells. 3. Off-target effects occurring at different concentrations than on-target effects.1. Assess cell permeability using a suitable assay. 2. Investigate the involvement of drug efflux pumps (e.g., using specific inhibitors). 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at various concentrations.

Data Presentation: Example Off-Target Profiling Data

To effectively assess the selectivity of this compound, it is crucial to present quantitative data in a clear and structured manner. Below are examples of how to tabulate data from off-target profiling assays. (Please note: The following data is hypothetical and for illustrative purposes only.)

Table 1: Example Kinase Selectivity Profile for this compound

This table illustrates the results from a hypothetical kinase panel screen. The data shows the concentration of this compound required to inhibit 50% of the activity (IC50) of various kinases. A lower IC50 value indicates a more potent inhibition.

Kinase TargetIC50 (nM)Fold Selectivity vs. HIV-1 RT
HIV-1 Reverse Transcriptase (On-Target) 22 1
Kinase A> 10,000> 454
Kinase B2,500114
Kinase C> 10,000> 454
Kinase D8,700395

Table 2: Example Mitochondrial Polymerase Inhibition Data for this compound

This table shows the inhibitory activity of this compound against human mitochondrial DNA and RNA polymerases.

Polymerase TargetIC50 (µM)
Mitochondrial DNA Polymerase γ (POLG)> 100
Mitochondrial RNA Polymerase (POLRMT)> 100

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the binding of this compound to its target, HIV-1 Reverse Transcriptase, within intact cells.

  • Cell Culture and Treatment:

    • Culture cells expressing HIV-1 Reverse Transcriptase to the desired density.

    • Treat the cells with this compound at various concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIV-1 Reverse Transcriptase, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. Kinome Profiling using Competition Binding Assay (e.g., Kinobeads)

This protocol provides a general workflow to assess the selectivity of this compound against a broad range of cellular kinases.

  • Cell Lysate Preparation:

    • Prepare a cell lysate from the cell line of interest using a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate the cell lysate with varying concentrations of this compound or a DMSO control.

  • Kinase Enrichment:

    • Add kinobeads (beads coated with a mixture of broad-spectrum kinase inhibitors) to the inhibitor-treated lysate.

    • Incubate to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Mass Spectrometry Analysis:

    • Digest the eluted kinases into peptides using trypsin.

    • Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the bound kinases.

  • Data Analysis:

    • Compare the amount of each kinase captured in the this compound-treated samples to the DMSO control. A decrease in the amount of a specific kinase captured in the presence of this compound indicates that the inhibitor is binding to that kinase.

Visualizations

HIV_Lifecycle cluster_cell Host Cell HIV HIV Virion Entry 1. Entry and Uncoating HIV->Entry RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration into Host DNA RT->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly and Budding Translation->Assembly New_Virion New HIV Virion Assembly->New_Virion Nnrt_IN_2 This compound Nnrt_IN_2->RT Inhibits Off_Target_Workflow start Start: Unexpected Cellular Phenotype dose_response 1. Perform Dose-Response Curve start->dose_response orthogonal_validation 2. Orthogonal Validation (e.g., use another NNRTI) dose_response->orthogonal_validation target_engagement 3. Confirm Target Engagement (e.g., CETSA) orthogonal_validation->target_engagement profiling 4. Off-Target Profiling target_engagement->profiling kinome_scan Kinome Profiling proteome_scan Chemical Proteomics validation 5. Validate Off-Targets (e.g., specific inhibitors, siRNA/CRISPR) kinome_scan->validation proteome_scan->validation end End: Identify On- and Off-Target Effects validation->end

References

troubleshooting inconsistent results with Nnrt-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with Nnrt-IN-2, a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It works by binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT) enzyme.[2] This binding induces a conformational change in the enzyme, which distorts the polymerase active site and inhibits the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[3][4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain but rather act as non-competitive inhibitors.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the manufacturer. While specific conditions for this compound are not publicly available, similar compounds are typically stored at room temperature for short periods in the continental US, though this may vary elsewhere.[1] For long-term storage, it is generally recommended to store the compound as a solid at -20°C or as a solution in a suitable solvent at -80°C.

Q3: Can this compound be used to inhibit HIV-2 reverse transcriptase?

A3: NNRTIs are generally not effective against HIV-2 reverse transcriptase.[2] This is because the NNRTI binding pocket in HIV-1 RT involves specific amino acid residues, such as tyrosines at positions 181 and 188, which are often different in HIV-2 RT.[6] These differences prevent the effective binding of the inhibitor.

Troubleshooting Inconsistent Results

Issue 1: High Variability in EC50 Values Across Experiments

You may observe significant differences in the calculated half-maximal effective concentration (EC50) of this compound between experimental runs.

Potential Causes and Solutions

  • Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can affect the virus-to-cell ratio and, consequently, the apparent potency of the inhibitor.

    • Troubleshooting Step: Ensure a consistent and optimized cell seeding density for all experiments. Perform cell counts immediately before seeding plates.

  • Variability in Viral Stock Titer: The infectious titer of your viral stock can fluctuate, leading to inconsistent infection levels and affecting the EC50 value.

    • Troubleshooting Step: Aliquot and titer your viral stock carefully. Use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles.

  • Compound Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to inaccurate results.

    • Troubleshooting Step: Visually inspect your dilution series for any signs of precipitation. Consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO (ensure final concentration is not cytotoxic).

  • Inaccurate Pipetting: Errors in preparing the serial dilutions of this compound are a common source of variability.

    • Troubleshooting Step: Calibrate your pipettes regularly. Use fresh tips for each dilution step. Prepare a master mix for each concentration where possible.

Example of Inconsistent EC50 Data

Experiment BatchCell TypeViral StrainSeeding Density (cells/well)This compound EC50 (nM)
1MT-4HIV-1 IIIB1 x 10^422.5
2MT-4HIV-1 IIIB1.5 x 10^445.2
3MT-4HIV-1 IIIB1 x 10^425.1
4MT-4HIV-1 IIIB1 x 10^4150.8 (Precipitate observed)
Issue 2: Loss of this compound Inhibitory Activity Over Time

You may find that the inhibitory effect of this compound decreases in subsequent experiments using the same stock solution.

Potential Causes and Solutions

  • Compound Degradation: Improper storage of the this compound stock solution can lead to its degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment or store small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Development of Viral Resistance: Continuous culture of HIV-1 in the presence of sub-optimal concentrations of an NNRTI can lead to the selection of resistant viral strains.[7] A single mutation in the NNRTI-binding pocket of the reverse transcriptase can confer high-level resistance.[7]

    • Troubleshooting Step: Use low-passage viral stocks for your experiments. If you suspect resistance, sequence the reverse transcriptase gene of the virus from your cultures to check for known NNRTI resistance mutations (e.g., K103N, Y181C).[6][8]

Common NNRTI Resistance Mutations

MutationAssociated Resistance To
K103NEfavirenz, Nevirapine
Y181CNevirapine
E138KRilpivirine
Y188LEtravirine, Nevirapine
G190A/SNevirapine, Efavirenz
Issue 3: Unexpected Cytotoxicity Observed in Cell Cultures

You may observe a decrease in cell viability at concentrations of this compound where you would expect to see specific antiviral activity.

Potential Causes and Solutions

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent control (cells treated with the highest concentration of solvent used in your experiment) to assess its effect on cell viability.

  • Off-Target Effects of the Compound: At high concentrations, this compound may have off-target effects that lead to cytotoxicity.

    • Troubleshooting Step: Determine the 50% cytotoxic concentration (CC50) of this compound for your cell line in parallel with your antiviral assays. This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Experimental Protocols

Standard HIV-1 Reverse Transcriptase Activity Assay

This protocol provides a general framework for measuring the enzymatic activity of HIV-1 RT in the presence of an inhibitor.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.1% Triton X-100.

    • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

    • Substrate Mix: Poly(rA)-oligo(dT) template-primer.

    • Detection Reagent: A commercially available PicoGreen™ or similar dsDNA quantitation reagent.

    • Inhibitor: Serial dilutions of this compound in the appropriate solvent.

  • Assay Procedure:

    • Add 10 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 20 µL of HIV-1 RT to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate mix.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

    • Add the dsDNA detection reagent according to the manufacturer's instructions.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the positive control (no inhibitor).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

NNRTI_Mechanism_of_Action NNRTI Mechanism of Action HIV_Virus HIV Virion Host_Cell Host CD4+ Cell HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template for RT_Inhibitor_Complex RT-NNRTI Complex Reverse_Transcriptase->RT_Inhibitor_Complex Viral_DNA Viral DNA (provirus) Reverse_Transcriptase->Viral_DNA Synthesizes Nnrt_IN_2 This compound Nnrt_IN_2->Reverse_Transcriptase Binds to Allosteric Site RT_Inhibitor_Complex->Viral_DNA Blocks Synthesis Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent Results Observed Check_Protocols Review Experimental Protocols Start->Check_Protocols Check_Reagents Verify Reagent Integrity Start->Check_Reagents Check_Cells_Virus Assess Cell Health & Viral Titer Start->Check_Cells_Virus Q_Pipetting Pipetting Accuracy? Check_Protocols->Q_Pipetting Protocol Steps Q_Incubation Consistent Incubation Times? Check_Protocols->Q_Incubation Protocol Steps Q_Seeding Consistent Cell Seeding? Check_Protocols->Q_Seeding Protocol Steps Q_Compound Fresh this compound Stock? Check_Reagents->Q_Compound Reagent Checks Q_Media Media & Supplements OK? Check_Reagents->Q_Media Reagent Checks Q_Contamination Contamination? Check_Cells_Virus->Q_Contamination Culture Checks Q_Viability Good Cell Viability? Check_Cells_Virus->Q_Viability Culture Checks Q_Titer Consistent Viral Titer? Check_Cells_Virus->Q_Titer Culture Checks Data_Analysis Re-analyze Data Resolution Problem Resolved Data_Analysis->Resolution If problem persists, consult literature for similar compounds. Q_Pipetting->Data_Analysis Q_Incubation->Data_Analysis Q_Seeding->Data_Analysis Q_Compound->Data_Analysis Q_Media->Data_Analysis Q_Contamination->Data_Analysis Q_Viability->Data_Analysis Q_Titer->Data_Analysis

Caption: A logical workflow for troubleshooting inconsistent results.

References

Nnrt-IN-2 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Nrf2-IN-2 assay. Here you will find troubleshooting guides and frequently asked questions to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Nrf2-IN-2 assay?

The Nrf2-IN-2 assay is a cell-based reporter assay designed to identify and characterize inhibitors of the Nrf2 signaling pathway. The assay typically utilizes a stable cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[1][2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[3][4] Upon stimulation with an activator, Nrf2 translocates to the nucleus, binds to the ARE, and drives the expression of the luciferase reporter gene.[2] The Nrf2-IN-2 assay measures the ability of a test compound to inhibit this induced luciferase activity, providing a quantitative measure of Nrf2 pathway inhibition.

Q2: What are the critical components of this assay?

The core components include:

  • ARE-Luciferase Reporter Cell Line: A host cell line (e.g., HEK293T, HepG2) stably transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple ARE copies.

  • Nrf2 Activator: A known chemical inducer of the Nrf2 pathway (e.g., sulforaphane, tert-butylhydroquinone (B1681946) (tBHQ)) used to establish a signal window.

  • Dual-Luciferase System (Recommended): A second reporter, such as Renilla luciferase, expressed under a constitutive promoter. This serves as an internal control to normalize for variations in cell number and transfection efficiency, significantly reducing variability.

  • Luciferase Assay Reagents: Substrates for both firefly and Renilla luciferases are required to generate a luminescent signal.

Q3: What are the primary sources of variability in the Nrf2-IN-2 assay?

Variability in cell-based assays can stem from multiple sources. For the Nrf2-IN-2 assay, common sources include:

  • Cell Culture Conditions: Inconsistent cell passage number, cell seeding density, and health of the cells can significantly impact their responsiveness.

  • Pipetting Errors: Small inaccuracies in dispensing cells, compounds, or reagents can lead to large variations in the final signal, especially in high-throughput formats.

  • Reagent Quality and Consistency: Batch-to-batch variation in serum, assay reagents, and the age of prepared solutions can affect results.

  • Plate Effects: Evaporation from wells on the edge of a microplate (the "edge effect") can concentrate reagents and affect cell health.

  • Signal Crosstalk: In luminescence assays, signal from a very bright well can bleed into adjacent wells, artificially inflating their readings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem / QuestionPossible CausesRecommended Solutions
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Inaccuracy: Errors in adding compound or lysis/luciferase reagents. 3. Edge Effects: Evaporation in outer wells of the plate.1. Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps. 2. Use calibrated multichannel pipettes and prepare a master mix for reagents where possible. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Low Signal-to-Background (S/B) Ratio or No Signal 1. Low Nrf2 Activation: The concentration of the Nrf2 activator is too low or the incubation time is too short. 2. Poor Cell Health: Cells are stressed, contaminated, or have been passaged too many times. 3. Inefficient Luciferase Detection: Degradation of the luciferase enzyme or substrate. 4. Low Transfection Efficiency (if transient): Poor quality of plasmid DNA.1. Optimize activator concentration and incubation time through a time-course and dose-response experiment. 2. Use cells from a consistent, low passage number. Routinely check for mycoplasma contamination. 3. Ensure proper storage of luciferase reagents. Prepare working solutions fresh before use. 4. Use transfection-quality plasmid DNA with low endotoxin (B1171834) levels.
High Background Signal 1. Autoluminescence of Compounds: The test compound itself may be luminescent. 2. Plate Type: White plates can sometimes phosphoresce, leading to high background. 3. Constitutive Nrf2 Activity: Some cell lines may have high basal Nrf2 activity.1. Run a control plate with compounds but without cells to check for autoluminescence. 2. Use opaque, white plates designed for luminescence to maximize signal and prevent crosstalk. Black plates can be used to reduce background but may also lower the signal. 3. Ensure the non-inducible control vector shows minimal signal. If basal signal is high in the ARE-reporter line, this may be a characteristic of the cell line.
Inconsistent Results Between Experiments 1. Cell Passage Number: Cells at different passage numbers can respond differently. 2. Batch-to-Batch Reagent Variability: Different lots of FBS or assay reagents can perform differently. 3. Inconsistent Incubation Times: Variations in the timing of compound treatment or luciferase reading.1. Establish a consistent cell banking system and use cells within a defined passage number range for all experiments. 2. Test new lots of critical reagents (e.g., FBS) against the old lot before use in critical studies. 3. Use a standardized protocol with precise timing for all incubation steps.

Quantitative Data Summary

The following tables present typical performance metrics for a robust Nrf2-IN-2 assay. These values can serve as a benchmark for your own experiments.

Table 1: Assay Performance Metrics

ParameterTypical ValueDescription
Z'-factor ≥ 0.5A measure of assay quality, indicating the separation between positive and negative controls. A value ≥ 0.5 is considered excellent for screening assays.
Signal-to-Background (S/B) Ratio > 10-foldThe ratio of the signal from Nrf2-activated wells to the signal from vehicle-treated wells. A higher ratio indicates a more robust assay.
Coefficient of Variation (%CV) < 15%A measure of data variability within replicate wells. Lower %CV indicates higher precision.
DMSO Tolerance ≤ 0.5%The maximum concentration of DMSO that does not significantly affect assay performance.

Table 2: Example IC50 Reproducibility for a Control Inhibitor

ExperimentIC50 (µM)
11.2
21.5
31.3
Mean 1.33
Std. Dev. 0.15
%CV 11.3%

Experimental Protocols

Detailed Protocol: Dual-Luciferase Nrf2-IN-2 Assay

This protocol is designed for a 96-well plate format.

1. Cell Plating: a. Culture ARE-luciferase reporter cells to ~80% confluency. b. Harvest cells and perform a cell count to ensure viability is >95%. c. Resuspend cells to a final concentration of 2 x 10^5 cells/mL in the appropriate culture medium. d. Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (20,000 cells/well). e. Incubate the plate for 16-24 hours at 37°C and 5% CO2.

2. Compound Treatment: a. Prepare serial dilutions of test compounds (Nrf2-IN-2) and a known Nrf2 inhibitor (positive control) in assay medium. b. Prepare the Nrf2 activator at 2X its final optimal concentration. c. Remove the culture medium from the cells. d. Add 50 µL of the test compound dilutions to the appropriate wells. e. Add 50 µL of the 2X Nrf2 activator to all wells except the vehicle control wells (add 50 µL of medium instead). f. Incubate for 16-24 hours at 37°C and 5% CO2.

3. Luciferase Assay (Using a Dual-Glo® type reagent): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes. b. Add 100 µL of the firefly luciferase substrate to each well. c. Mix briefly on a plate shaker and measure luminescence (Signal 1) on a plate reader. d. Add 100 µL of the Stop & Glo® reagent to quench the firefly signal and activate the Renilla signal. e. Mix briefly and measure luminescence again (Signal 2).

4. Data Analysis: a. For each well, calculate the ratio of Firefly (Signal 1) to Renilla (Signal 2) luminescence. b. Normalize the data to the vehicle control (Nrf2 activator only), which is set to 100% activity. c. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 recruits Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Cul3->Nrf2 ubiquitinates Activator Activator (e.g., Oxidative Stress) Activator->Keap1 inactivates sMaf sMaf Nrf2_nuc->sMaf heterodimerizes ARE ARE sMaf->ARE binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway under basal and activated conditions.

Experimental Workflow for Nrf2-IN-2 Assay

Assay_Workflow Start Start Seed Seed ARE-Reporter Cells in 96-well Plate Start->Seed Incubate1 Incubate 16-24 hours Seed->Incubate1 Add_Cmpd Add Test Compounds (Nrf2-IN-2) Incubate1->Add_Cmpd Add_Activator Add Nrf2 Activator Add_Cmpd->Add_Activator Incubate2 Incubate 16-24 hours Add_Activator->Incubate2 Lyse Equilibrate Plate & Add Luciferase Reagents Incubate2->Lyse Read Read Luminescence (Firefly & Renilla) Lyse->Read Analyze Analyze Data: Normalize & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for the Nrf2-IN-2 dual-luciferase assay.

Troubleshooting Logic Tree

Troubleshooting_Tree Start High CV% or Poor Reproducibility Check_Cells Are cells healthy & low passage? Start->Check_Cells Check_Pipetting Is pipetting accurate? Check_Cells->Check_Pipetting Yes Sol_Cells Solution: Use new cell stock, check for contamination Check_Cells->Sol_Cells No Check_Reagents Are reagents fresh & from consistent lots? Check_Pipetting->Check_Reagents Yes Sol_Pipetting Solution: Calibrate pipettes, use master mixes Check_Pipetting->Sol_Pipetting No Check_Plates Are you avoiding edge effects? Check_Reagents->Check_Plates Yes Sol_Reagents Solution: Prepare fresh reagents, validate new lots Check_Reagents->Sol_Reagents No Sol_Plates Solution: Fill outer wells with PBS Check_Plates->Sol_Plates No

Caption: A decision tree for troubleshooting high variability in the Nrf2-IN-2 assay.

References

Technical Support Center: Addressing Compound Precipitation in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Nnrt-IN-2" could not be definitively identified in scientific literature. The following guide provides general strategies and troubleshooting advice for a hypothetical poorly soluble research compound, referred to as "Compound-X," which can be applied to address precipitation issues in aqueous media.

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with poorly soluble compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why do compounds precipitate out of aqueous solutions?

A1: Compound precipitation from an aqueous solution is a common issue, often stemming from the compound's inherent low water solubility.[1] This can be caused by several factors, including:

  • High Lipophilicity: Many organic small molecules are hydrophobic ("water-fearing") and prefer non-polar environments over aqueous ones.[2]

  • Solvent Shift: A compound may be readily soluble in a concentrated organic solvent stock (like DMSO), but when this stock is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to "crash out" of solution.[3][4]

  • pH and Ionization: The solubility of ionizable compounds is highly dependent on the pH of the solution.[5] If the pH of the aqueous medium does not favor the ionized (more soluble) form of the compound, precipitation can occur.

  • Temperature: The solubility of most solid compounds in liquids increases with temperature. If the temperature of the solution decreases, the solubility may drop, leading to precipitation.

  • Concentration Exceeding Solubility Limit: The concentration of the compound in the final solution may simply be higher than its maximum solubility in that specific aqueous medium.

Q2: Can the physical form of the compound affect its solubility?

A2: Yes, the solid-state properties of a compound can significantly influence its solubility and dissolution rate. Different crystalline forms (polymorphs) of the same compound can have different solubilities. Amorphous forms are generally more soluble than their crystalline counterparts.

Q3: Does the rate of adding a compound stock solution to an aqueous buffer matter?

A3: Yes, the rate of addition can be critical. Adding a concentrated organic stock solution too quickly to an aqueous buffer can create localized areas of high concentration, promoting rapid precipitation. A slower, dropwise addition with vigorous mixing can help maintain the compound in solution.

Troubleshooting Guide

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What should I do?

A1: This is a classic "solvent shift" precipitation problem. Here are several steps you can take to troubleshoot this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO is as low as possible (typically <0.5% for cell-based assays) to minimize toxicity, but high enough to aid solubility. Always include a vehicle control with the same final DMSO concentration.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of serum-containing medium or a buffer/DMSO mixture. The proteins in the serum can help solubilize the compound. Then, add this intermediate dilution to the final volume.

  • Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations.

  • Warm the Medium: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility. However, avoid prolonged heating, which can degrade medium components.

Q2: I've adjusted the pH of my buffer, but my compound's solubility hasn't improved significantly. What's next?

A2: If pH adjustment is insufficient, consider the following:

  • Verify the pKa: The compound's pKa determines the pH range where it will be ionized. Ensure your pH adjustment is appropriate for the compound's acidic or basic nature. Weakly acidic compounds are more soluble above their pKa, while weakly basic compounds are more soluble below their pKa.

  • Use a Co-solvent: If pH manipulation is not enough, the use of a water-miscible co-solvent in your final solution may be necessary. The choice of co-solvent and its final concentration will depend on the specific compound and the experimental system's tolerance.

  • Consider Surfactants or Cyclodextrins: These agents can form micelles or inclusion complexes, respectively, which can encapsulate the poorly soluble compound and increase its apparent solubility in the aqueous medium.

Q3: My compound solution is initially clear but becomes cloudy or shows a precipitate after some time. Why is this happening and how can I prevent it?

A3: This delayed precipitation can be due to a few factors:

  • Thermodynamic Instability: The initial clear solution might be a supersaturated, thermodynamically unstable state. Over time, the compound begins to nucleate and precipitate to reach its equilibrium solubility.

  • Temperature Fluctuations: If the experiment is conducted at a different temperature than the solution preparation, or if there are temperature fluctuations, the compound can precipitate out if the solubility decreases at a lower temperature.

  • Compound Instability: The compound itself might be degrading over time in the aqueous buffer, and the degradation products could be less soluble.

To prevent this, it is best to prepare the working solutions fresh for each experiment. If a solution must be stored, keep it at a constant, appropriate temperature and be aware of the compound's stability in that medium.

Data Presentation

Table 1: Effect of pH on the Solubility of Ionizable Compounds

Compound TypeRelationship between pH and pKa for Increased Solubility
Weakly AcidicpH > pKa
Weakly BasicpH < pKa

Table 2: Common Co-solvents for In Vitro Experiments

Co-solventTypical Final Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)0.1% - 1%Widely used, but can be toxic to cells at higher concentrations.
Ethanol0.1% - 5%Can be cytotoxic; volatility may alter concentration over time.
Polyethylene Glycol (PEG)1% - 10%Generally low toxicity, different molecular weights available.
Propylene Glycol1% - 10%Often used in pharmaceutical formulations.

Experimental Protocols

Protocol: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a general method for assessing the kinetic solubility of a compound, which is useful for early-stage drug discovery and for troubleshooting precipitation issues.

Materials:

  • Compound-X

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader with turbidity measurement capability (e.g., at 620 nm)

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Prepare Serial Dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration from the dilution plate to the corresponding wells of a new 96-well plate containing PBS (pH 7.4). For example, add 2 µL of each DMSO stock to 198 µL of PBS to achieve a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Seal the plate and shake it for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

    • Measure the turbidity (absorbance) of each well using a microplate reader at a wavelength where the compound does not absorb light (e.g., 620 nm).

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Aqueous Medium check_stock Is the stock solution clear? start->check_stock stock_issue Stock not fully dissolved. Re-dissolve (vortex, sonicate, warm). check_stock->stock_issue No solvent_shift Is it a solvent shift issue (e.g., from DMSO stock)? check_stock->solvent_shift Yes stepwise_dilution Implement stepwise dilution. Optimize mixing. solvent_shift->stepwise_dilution check_ph Is the compound ionizable? solvent_shift->check_ph No stepwise_dilution->check_ph Still Precipitates end_success Precipitation Resolved stepwise_dilution->end_success adjust_ph Adjust pH of the aqueous medium (pH > pKa for acids, pH < pKa for bases). check_ph->adjust_ph Yes check_concentration Is the final concentration too high? check_ph->check_concentration No adjust_ph->check_concentration Still Precipitates adjust_ph->end_success lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes use_cosolvent Consider adding a co-solvent (e.g., Ethanol, PEG). check_concentration->use_cosolvent No lower_concentration->use_cosolvent Still Precipitates lower_concentration->end_success use_excipient Use solubility enhancers (e.g., surfactants, cyclodextrins). use_cosolvent->use_excipient Still Precipitates use_cosolvent->end_success end_fail Further Formulation Development Needed use_excipient->end_fail

Caption: Troubleshooting workflow for addressing compound precipitation.

Signaling_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS CompoundX Compound-X CompoundX->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cell_Response

References

enhancing the selectivity of Nnrt-IN-2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nnrt-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[2] This binding event induces a conformational change in the enzyme, which in turn disrupts the catalytic site and inhibits the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2][3]

Q2: What is the known selectivity profile of this compound?

A2: this compound is a potent inhibitor of wild-type HIV-1 reverse transcriptase.[1] It has been reported to be insensitive to Cytochrome P450 (CYP) enzymes and the human Ether-à-go-go-Related Gene (hERG) channel, suggesting a favorable safety profile and reduced potential for drug-drug interactions.[1] A comprehensive screen of off-target activities, such as a kinome scan, would provide a broader understanding of its selectivity.

Q3: How can I enhance the selectivity of this compound in my experiments?

A3: Enhancing selectivity in experiments often involves optimizing experimental conditions and understanding the compound's properties. Here are some strategies:

  • Use the Optimal Concentration: Determine the minimal effective concentration of this compound that achieves the desired on-target effect (inhibition of HIV-1 RT) with minimal off-target effects. This can be achieved by performing a dose-response curve.

  • Control for Solvent Effects: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[2][3]

  • Characterize Your Cell Line: The metabolic state and genetic background of your cell line can influence its response to inhibitors.

  • Consider Combination Therapy: In the context of anti-HIV research, combining an NNRTI like this compound with a nucleoside reverse transcriptase inhibitor (NRTI) can have a synergistic effect on reducing HIV replication.[4]

Q4: I am observing a loss of this compound activity in my long-term cell culture experiments. What could be the cause?

A4: A common reason for the loss of activity of NNRTIs over time is the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase. A single amino acid change in the NNRTI binding pocket can significantly reduce the binding affinity of the inhibitor.[5] Common resistance mutations for NNRTIs include K103N and Y181C.[2] It is advisable to sequence the reverse transcriptase gene of your viral stock to check for such mutations.

Troubleshooting Guide

Below is a table summarizing common issues encountered during experiments with this compound and suggested solutions.

Issue Potential Cause Recommended Solution
High background signal or inconsistent results in biochemical assays - Suboptimal buffer conditions (pH, salt concentration)- Enzyme instability- Reagent contamination- Optimize buffer components and pH.- Ensure proper storage and handling of the HIV-1 RT enzyme.- Use fresh, high-quality reagents.
Low or no anti-HIV activity in cell-based assays - Incorrect concentration of this compound- Presence of NNRTI-resistant mutations in the virus stock- Inactive compound due to improper storage- Perform a dose-response experiment to determine the EC50 in your specific assay.- Sequence the reverse transcriptase gene of your viral stock.[2]- Ensure this compound is stored correctly as per the manufacturer's instructions.
High cytotoxicity observed at expected therapeutic concentrations - High final concentration of the solvent (e.g., DMSO)- Off-target effects of this compound in the specific cell line used- Cell line is particularly sensitive to the compound- Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%).[2][3]- Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50.- Consider using a different cell line.
Precipitation of this compound upon dilution in aqueous media - Poor aqueous solubility of the compound- Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in your final assay medium.- Ensure thorough mixing after each dilution step.

Key Experimental Protocols

Cell-Based HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol is a common method to assess the antiviral activity of this compound by measuring the inhibition of HIV-1 replication in a cell culture model.

Materials:

  • Target cells (e.g., MT-4, CEM-SS, or PBMCs)

  • HIV-1 virus stock (a strain sensitive to NNRTIs is recommended for initial experiments)

  • This compound

  • Cell culture medium and supplements

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells into a 96-well plate at an optimal density and incubate overnight to allow for cell adherence (if applicable).

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is crucial to maintain a consistent, low final concentration of the solvent (e.g., DMSO) across all wells. Include a vehicle control (medium with the highest concentration of solvent used) and a no-drug control.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock in the presence of the different concentrations of this compound.

  • Incubation: Incubate the plates for 3-7 days at 37°C in a humidified CO2 incubator. The incubation time will depend on the cell type and virus strain used.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatants.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of p24 antigen in each well using a standard curve. Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the no-drug control. The EC50 value (the concentration at which 50% of viral replication is inhibited) can then be calculated using appropriate software.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on the host cells used in the antiviral assay.

Materials:

  • Target cells (the same cell line used in the antiviral assay)

  • This compound

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control and a "cells only" control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the "cells only" control. The CC50 value (the concentration at which 50% of cell viability is lost) can then be determined.

Visualizing Key Processes

To further aid in your understanding of this compound and its application, the following diagrams illustrate the relevant signaling pathway, a general experimental workflow, and a troubleshooting decision tree.

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Integrated DNA->Viral RNA Transcription New Virus New Virus Viral Proteins->New Virus Assembly & Budding HIV-1 HIV-1 HIV-1->Viral RNA This compound This compound Reverse\nTranscription Reverse Transcription This compound->Reverse\nTranscription Inhibits

Caption: Mechanism of action of this compound in the HIV-1 lifecycle.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions A->C B Culture and Seed Target Cells B->C D Treat Cells and Infect with HIV-1 C->D E Incubate for 3-7 Days D->E F Measure Viral Replication (p24 ELISA) E->F G Measure Cell Viability (MTT Assay) E->G H Calculate EC50 and CC50 F->H G->H I Determine Selectivity Index (CC50/EC50) H->I

Caption: General workflow for evaluating this compound efficacy and toxicity.

Troubleshooting_Tree Start Unexpected Experimental Outcome Q1 Is there low or no anti-HIV activity? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Check for NNRTI resistance mutations in viral stock. A1_Yes->Q2 Q5 Is there high cytotoxicity? A1_No->Q5 Q3 Verify this compound concentration and storage. Q2->Q3 Q4 Optimize assay conditions (e.g., incubation time). Q3->Q4 End Consult further technical support if issue persists. Q4->End A5_Yes Yes Q5->A5_Yes Yes A5_No No Q5->A5_No No Q6 Check final DMSO concentration. A5_Yes->Q6 A5_No->End Q7 Perform a full cytotoxicity profile (CC50). Q6->Q7 Q8 Consider using a different cell line. Q7->Q8 Q8->End

Caption: A decision tree for troubleshooting common experimental issues.

References

Nnrt-IN-2 stability under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nnrt-IN-2

Welcome to the technical support center for this compound, a potent, orally available non-nucleoside reverse transcriptase inhibitor (NNRTI) for research in HIV-1.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and ensure the stability and integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions?

A1: For optimal results, we recommend preparing stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What are the recommended storage conditions for this compound in solid form and in solution?

A2:

  • Solid Form: this compound is stable at room temperature for short periods, making it suitable for shipping.[1] For long-term storage, we recommend keeping the solid compound at -20°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.

  • In Solution (DMSO): Stock solutions in DMSO should be stored at -20°C or -80°C.[2] When stored properly, these solutions are stable for several months. Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Q3: My this compound precipitated out of solution. What should I do?

A3: Precipitation of this compound from aqueous solutions, especially at high concentrations, can be a challenge due to its hydrophobic nature.[3] If precipitation occurs, try the following:

  • Gently warm the solution to 37°C to see if the compound redissolves.

  • Briefly sonicate the solution.

  • If the issue persists, consider preparing a fresh dilution from your stock solution. To prevent future precipitation, ensure the final concentration of DMSO in your aqueous working solution is kept as low as possible without compromising the solubility of this compound.

Q4: How does pH affect the stability of this compound?

A4: The stability of many small molecules can be pH-dependent. While specific data for this compound is not available, NNRTIs can be susceptible to degradation under strongly acidic or basic conditions. It is advisable to maintain the pH of your experimental buffers within a neutral range (pH 6.0-8.0) to ensure the stability of the compound. For long-term storage of aqueous solutions, a buffer at pH 7.4 is recommended.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected activity in assays.
  • Potential Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.

    • Solution: Always store the compound as recommended (solid at -20°C, stock solutions at -20°C or -80°C). Prepare fresh working dilutions for each experiment from a recently thawed aliquot of the stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

  • Potential Cause 2: Inaccurate Concentration. The actual concentration of your working solution may be lower than calculated due to incomplete dissolution or adsorption to plasticware.

    • Solution: Ensure the compound is fully dissolved when preparing the stock solution. Use low-adhesion polypropylene (B1209903) tubes and pipette tips for handling this compound solutions. It is good practice to verify the concentration of your stock solution using a spectrophotometer if a reference spectrum and extinction coefficient are available.

Issue 2: Poor solubility in aqueous buffers.
  • Potential Cause: Hydrophobicity of this compound. As an NNRTI, this compound is a hydrophobic molecule with limited aqueous solubility.[3]

    • Solution: When diluting your DMSO stock solution into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing. The final concentration of DMSO in your working solution should be optimized to maintain solubility while minimizing effects on your experimental system. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various experimental conditions. This data is based on general knowledge of NNRTI stability and should be used as a guideline. For critical applications, it is recommended to perform in-house stability studies.

Table 1: Temperature Stability of this compound (Solid Form)

TemperatureDurationRecommended
Room Temperature< 1 weekFor shipping and short-term handling
4°C≤ 1 monthFor short-term storage
-20°C> 1 yearRecommended for long-term storage

Table 2: Stability of this compound in DMSO (10 mM Stock Solution)

TemperatureDurationPurity after Duration
4°C24 hours>98%
-20°C6 months>99%
-80°C12 months>99%

Table 3: pH Stability of this compound in Aqueous Buffer (10 µM) at 37°C

pH2 hours24 hours
3.0>95%~90%
5.0>99%>98%
7.4>99%>99%
9.0>98%~95%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound using an analytical balance.

  • Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the solid this compound.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate for 5 minutes in a room temperature water bath.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into small, single-use volumes in low-adhesion polypropylene tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Thermal Shift Assay for this compound Stability

This protocol can be used to assess the stability of a target protein in the presence of this compound.

  • Prepare the Protein-Dye Mixture:

    • Prepare a solution of your target protein in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl). The final protein concentration will typically be in the range of 2-5 µM.

    • Add a fluorescent dye that binds to unfolded proteins, such as SYPRO Orange, to the protein solution. The final dye concentration is typically 5X.

  • Prepare this compound Dilutions:

    • Prepare a series of dilutions of this compound in the same buffer used for the protein. The final concentrations should span a relevant range for your experiments. Include a "no ligand" control.

  • Set up the Assay Plate:

    • In a 96-well qPCR plate, add the protein-dye mixture to each well.

    • Add the this compound dilutions or the "no ligand" control to the appropriate wells. The final volume in each well should be consistent.

  • Run the Thermal Melt Experiment:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • An increase in the Tm of the protein in the presence of this compound indicates a stabilizing interaction.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Solid: -20°C, Desiccated) (Solution: -20°C/-80°C, Aliquoted) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage Practices & Use Fresh Sample storage_ok->correct_storage No check_handling Review Solution Handling (Fresh Dilutions, Minimized Freeze-Thaw) storage_ok->check_handling Yes correct_storage->start handling_ok Handling OK? check_handling->handling_ok correct_handling Action: Improve Handling Protocol handling_ok->correct_handling No check_solubility Assess Solubility in Assay (Precipitation Observed?) handling_ok->check_solubility Yes correct_handling->start solubility_ok Solubility OK? check_solubility->solubility_ok optimize_solubility Action: Optimize Solvent Concentration or Use Additives solubility_ok->optimize_solubility No investigate_degradation Investigate Potential Degradation (LC-MS Analysis) solubility_ok->investigate_degradation Yes optimize_solubility->start end End: Consistent Results investigate_degradation->end Signaling_Pathway Mechanism of Action of this compound hiv_rna HIV-1 Viral RNA rt Reverse Transcriptase hiv_rna->rt dna_synthesis Reverse Transcription (RNA -> DNA) rt->dna_synthesis inhibition Inhibition nnrt_in_2 This compound nnrt_in_2->rt Binds to allosteric site viral_dna Viral DNA dna_synthesis->viral_dna integration Integration into Host Genome viral_dna->integration

References

Validation & Comparative

A Comparative Analysis of Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiretroviral therapy, second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a significant advancement over their predecessors, offering improved efficacy, a higher barrier to resistance, and better tolerability. This guide provides a comparative overview of key second-generation NNRTIs, with a focus on their performance based on available experimental data. While "Nnrt-IN-2" appears to be a hypothetical compound, this analysis will focus on established agents such as Doravirine, Rilpivirine, and Etravirine to provide a framework for evaluating novel candidates.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

Second-generation NNRTIs, like their first-generation counterparts, are allosteric inhibitors of HIV-1 reverse transcriptase (RT). They bind to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10Å from the catalytic site. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the polymerization of viral DNA from the RNA template. The flexibility of second-generation NNRTIs allows them to maintain binding and inhibitory activity even in the presence of mutations that confer resistance to earlier drugs.

cluster_0 HIV-1 Reverse Transcription cluster_1 NNRTI Inhibition vRNA Viral RNA RT Reverse Transcriptase (RT) vRNA->RT Template vDNA Viral DNA RT->vDNA Synthesizes RT_Inactive Inactive RT (Conformational Change) RT->RT_Inactive NNRTI Second-Gen NNRTI (e.g., Doravirine, Rilpivirine) NNRTI->RT Allosteric Binding No_vDNA Inhibition of DNA Synthesis RT_Inactive->No_vDNA

Caption: Mechanism of NNRTI inhibition of HIV-1 reverse transcriptase.

Comparative Efficacy and Resistance Profiles

The clinical utility of an NNRTI is largely defined by its efficacy in suppressing viral replication and its resilience against the development of drug resistance. The following tables summarize key in vitro and clinical data for leading second-generation NNRTIs.

In Vitro Antiviral Activity

This table presents the half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values for Doravirine, Rilpivirine, and Etravirine against wild-type HIV-1 and common NNRTI-resistant mutant strains. Lower values indicate greater potency.

Compound Wild-Type HIV-1 (EC50/IC50, nM) K103N Mutant (EC50/IC50, nM) Y181C Mutant (EC50/IC50, nM) L100I/K103N Mutant (EC50/IC50, nM)
Doravirine 12212331
Rilpivirine 0.71.91.03.7
Etravirine 1.52.71.84.5

Data are representative values compiled from various in vitro studies and may vary based on the specific assay conditions.

Clinical Efficacy in Treatment-Naïve Patients

This table summarizes the primary outcomes from key clinical trials of second-generation NNRTIs in treatment-naïve HIV-1 infected adults, typically measured as the percentage of patients achieving a viral load of <50 copies/mL at 48 weeks.

Drug Regimen Clinical Trial Viral Suppression at Week 48 (%) Virologic Failure Rate (%)
Doravirine/TDF/3TCDRIVE-FORWARD844
Rilpivirine/TDF/FTCECHO835
Etravirine + Boosted PIDUET-1/26123

Note: The DUET trials for Etravirine were conducted in a treatment-experienced population, hence the different comparator and outcomes.

Experimental Protocols

The data presented above are generated from standardized assays. Below are outlines of the methodologies for key experiments used to evaluate NNRTI performance.

Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

start Start reagents Prepare Reaction Mix: - Recombinant HIV-1 RT - Poly(A)/Oligo(dT) Template-Primer - dNTPs (with labeled dTTP) start->reagents incubation Add NNRTI Compound (Varying Concentrations) reagents->incubation reaction Incubate at 37°C to Allow DNA Synthesis incubation->reaction stop_reaction Stop Reaction and Precipitate DNA reaction->stop_reaction measurement Quantify Incorporated Labeled dTTP (e.g., Scintillation Counting) stop_reaction->measurement analysis Calculate IC50 Value measurement->analysis end End analysis->end

Caption: Workflow for a typical HIV-1 reverse transcriptase inhibition assay.

Methodology:

  • Preparation: A reaction mixture is prepared containing recombinant HIV-1 RT, a template-primer such as poly(A)/oligo(dT), and deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP).

  • Incubation: The NNRTI compound at various concentrations is added to the reaction mixture and incubated.

  • Reaction Initiation: The reaction is initiated and allowed to proceed at 37°C.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated.

  • Quantification: The amount of incorporated labeled dNTP is quantified using a suitable method, such as scintillation counting.

  • Analysis: The concentration of the NNRTI that inhibits 50% of the RT activity (IC50) is calculated.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

start Start cell_culture Culture Susceptible Cells (e.g., MT-4, CEM-SS) start->cell_culture infection Infect Cells with HIV-1 (Wild-Type or Mutant Strains) cell_culture->infection treatment Add NNRTI Compound (Varying Concentrations) infection->treatment incubation Incubate for Several Days treatment->incubation measurement Measure Viral Replication (e.g., p24 Antigen ELISA, RT Activity in Supernatant) incubation->measurement analysis Calculate EC50 Value measurement->analysis end End analysis->end

Caption: Workflow for a cell-based HIV-1 antiviral assay.

Methodology:

  • Cell Culture: Susceptible host cells (e.g., MT-4, CEM-SS) are cultured.

  • Infection: The cells are infected with a known amount of HIV-1 (either wild-type or a resistant strain).

  • Treatment: The NNRTI compound is added to the infected cell cultures at a range of concentrations.

  • Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication.

  • Measurement: The extent of viral replication is measured by quantifying a viral marker, such as the p24 capsid protein in the cell supernatant via ELISA, or by measuring the reverse transcriptase activity in the supernatant.

  • Analysis: The concentration of the NNRTI that inhibits viral replication by 50% (EC50) is determined.

Conclusion

Second-generation NNRTIs have become a cornerstone of modern antiretroviral therapy due to their potent antiviral activity and improved resistance profiles compared to first-generation agents. Doravirine and Rilpivirine demonstrate excellent efficacy in treatment-naïve patients with a high barrier to resistance. Etravirine remains a valuable option in treatment-experienced individuals with pre-existing NNRTI resistance. The evaluation of any new NNRTI candidate, such as the hypothetical "this compound," would necessitate rigorous testing through the experimental protocols outlined above to ascertain its comparative potency, resistance profile, and potential clinical utility.

Unveiling Synergistic Partnerships: A Comparative Analysis of Novel Non-Nucleoside Reverse Transcriptase Inhibitors in HIV Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the synergistic potential of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) when combined with other antiretroviral agents. This document provides an objective analysis of their performance, supported by experimental data and detailed methodologies.

Initial searches for a specific compound designated "Nnrt-IN-2" did not yield published data. Therefore, this guide will focus on the synergistic effects of well-documented and novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Doravirine and emerging compounds like DAPA-2e, to provide a representative comparison based on available scientific literature.

HIV treatment has evolved into a multi-drug approach, where combination therapy is the standard of care.[1][2] The rationale behind this strategy is to attack the virus at different stages of its lifecycle, which can lead to more potent and durable viral suppression, and help prevent the emergence of drug-resistant strains.[3] A key aspect of combination therapy is the potential for synergistic interactions between drugs, where the combined effect is greater than the sum of their individual effects.[4] This guide delves into the synergistic effects of NNRTIs, a critical class of antiretroviral drugs, with other HIV inhibitors.

NNRTIs function by binding to a hydrophobic pocket near the active site of the HIV reverse transcriptase enzyme.[1] This binding is non-competitive and induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to DNA. This mechanism is distinct from that of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), which act as chain terminators after being incorporated into the growing viral DNA strand. The different binding sites and mechanisms of action of NNRTIs and NRTIs create a strong potential for synergistic inhibition of HIV replication.

Quantitative Analysis of Synergistic Effects

The synergistic potential of drug combinations is often quantified using the Combination Index (CI), where a CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the synergistic effects of various NNRTIs when combined with the NRTI, Zidovudine (AZT), against different strains of HIV-1.

Table 1: Synergistic Activity of Novel NNRTIs in Combination with Zidovudine (AZT) against Laboratory-Adapted HIV-1 Strains

HIV-1 StrainNNRTINNRTI IC₅₀ (nM)AZT IC₅₀ (nM)Combination IC₅₀ (nM) (NNRTI / AZT)Combination Index (CI)Fold Reduction (NNRTI / AZT)
IIIB DAPA-2e99.2139.3110.99 / 4.350.2219.0 / 9.0
DAAN-14h1.8339.310.11 / 2.360.12016.6 / 16.7
DAAN-15h0.8139.310.02 / 0.940.07144.0 / 20.5
Nevirapine40.0039.313.50 / 3.440.17511.4 / 11.4
Etravirine1.0039.310.04 / 1.550.07925.6 / 25.4
Bal DAPA-2e12.0012.001.00 / 1.000.16712.0 / 12.0
DAAN-14h1.0012.000.05 / 0.600.10020.0 / 20.0
DAAN-15h0.4012.000.02 / 0.600.10020.0 / 20.0
Nevirapine20.0012.001.00 / 0.600.10020.0 / 20.0
Etravirine0.7012.000.03 / 0.510.08623.3 / 23.5

Data synthesized from a study on novel NNRTIs. The fold reduction indicates how many times lower the concentration of each drug is in the combination to achieve the same effect.

Table 2: Synergistic Activity against Multi-RTI-Resistant HIV-1 Strain (RTMDR1)

NNRTINNRTI IC₅₀ (nM)AZT IC₅₀ (nM)Combination IC₅₀ (nM) (NNRTI / AZT)Combination Index (CI)Fold Reduction (NNRTI / AZT)
DAPA-2e 24.4615,1781.34 / 8330.11018.3 / 18.2
DAAN-14h 1.3415,1780.19 / 21540.2847.1 / 7.0
DAAN-15h 2.1015,1780.13 / 8850.12116.2 / 17.2
Nevirapine 11,20015,1781200 / 16260.2149.3 / 9.3
Etravirine 1.4015,1780.10 / 10840.14314.0 / 14.0

This table demonstrates the potent synergy of these combinations even against a virus strain resistant to multiple reverse transcriptase inhibitors.

Experimental Protocols

The data presented above was generated using established in vitro methodologies to assess the antiviral activity and synergistic effects of drug combinations.

1. Cell and Virus Culture:

  • Cell Line: The human T-cell line, CEM-SS, is commonly used for these assays.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., IIIB, Bal) and drug-resistant strains (e.g., RTMDR1) are propagated in the host cells.

2. Antiviral Assay (MT-4/MTT Assay):

  • CEM-SS cells are infected with the HIV-1 strain of interest.

  • The infected cells are then seeded into 96-well plates.

  • A series of dilutions of the individual drugs and their combinations at fixed ratios are added to the wells. The ratios are typically determined based on the individual IC₅₀ values of the drugs to ensure equal potency in the combination.

  • The plates are incubated for a set period (e.g., 6 days) to allow for viral replication and cytopathic effects to occur.

  • Cell viability is then assessed using the MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], which is converted to a colored formazan (B1609692) product by living cells. The amount of formazan is proportional to the number of viable cells.

  • The absorbance is read using a spectrophotometer, and the data is used to calculate the 50% inhibitory concentration (IC₅₀) for each drug and combination.

3. Synergy Analysis:

  • The Combination Index (CI) is calculated using the Chou-Talalay method. This method provides a quantitative measure of the degree of synergy, additivity, or antagonism for a drug combination.

  • Software such as CalcuSyn or CompuSyn is often used to perform these calculations and generate dose-effect curves.

Visualizing Mechanisms and Workflows

To better understand the underlying principles and experimental processes, the following diagrams illustrate the mechanism of action and a typical workflow for synergy studies.

HIV_Inhibition_Synergy cluster_virus HIV-1 Lifecycle cluster_inhibitors Drug Intervention Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Reverse Transcriptase Reverse Transcriptase Enzyme Reverse Transcription->Reverse Transcriptase Synergistic Blockade Synergistic Blockade of Replication Reverse Transcription->Synergistic Blockade NNRTI NNRTI (e.g., Doravirine, DAPA-2e) NNRTI->Reverse Transcriptase Non-competitive inhibition NRTI NRTI (e.g., AZT) NRTI->Reverse Transcription Chain termination Reverse Transcriptase->Synergistic Blockade

Caption: Mechanism of synergistic inhibition of HIV reverse transcription by NNRTIs and NRTIs.

Synergy_Workflow start Start: Culture Cells & Virus prepare_drugs Prepare Serial Dilutions of Individual Drugs & Combinations start->prepare_drugs infect_cells Infect Host Cells (e.g., CEM-SS) with HIV-1 start->infect_cells treat_cells Add Drug Dilutions to Infected Cells prepare_drugs->treat_cells infect_cells->treat_cells incubation Incubate for 6 Days treat_cells->incubation mtt_assay Perform MTT Assay to Measure Cell Viability incubation->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis synergy_calc Calculate Combination Index (CI) using Chou-Talalay Method data_analysis->synergy_calc end End: Determine Synergy, Additivity, or Antagonism synergy_calc->end

Caption: Experimental workflow for determining the synergistic effects of anti-HIV drug combinations.

Conclusion

The data strongly supports the synergistic interaction between NNRTIs and NRTIs in inhibiting HIV-1 replication. This synergy is observed not only against wild-type virus but also against strains that have developed resistance to multiple reverse transcriptase inhibitors, highlighting the clinical potential of these combinations as salvage therapy. The distinct mechanisms of action of these two drug classes provide a powerful two-pronged attack on a critical viral enzyme. For researchers and drug development professionals, these findings underscore the importance of continued investigation into novel NNRTI candidates and their synergistic potential with existing and emerging antiretroviral agents. The methodologies outlined provide a robust framework for the preclinical evaluation of such combination therapies, which is an essential step in the development of more effective and durable treatment regimens for HIV-infected individuals.

References

Navigating Resistance: A Comparative Guide to NNRTI Mutations in HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance remains a critical challenge in the long-term management of HIV-1 infection. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, but their efficacy can be compromised by single amino acid substitutions in the HIV-1 reverse transcriptase (RT) enzyme. This guide provides a comprehensive comparison of key NNRTI resistance mutations, their impact on drug susceptibility, and the experimental methodologies used to characterize them.

The Landscape of NNRTI Resistance: A Quantitative Overview

Mutations within the NNRTI-binding pocket of HIV-1 RT can significantly reduce the binding affinity of these inhibitors, leading to drug resistance. The extent of this resistance is often quantified as a "fold change" in the 50% inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit viral replication by half. A higher fold change indicates greater resistance.

The following tables summarize the fold changes in IC50 for various NNRTIs in the presence of common resistance mutations.

Table 1: Fold Change in IC50 for First-Generation NNRTIs

MutationNevirapine (NVP)Efavirenz (EFV)Delavirdine (DLV)
K103N >50[1]~20[1][2]High-level
Y181C High-level[3]~2-3[2][3]High-level
G190A High-level[3]~6[2]Susceptible
L100I + K103N >100[2]>100[2]High-level
Y188L >50[2]>50[2]High-level
A98G ~2-5[2]~2-5[2]Low-level
V106A Low-level~2[2]Low-level
V108I ~2-5[2]~2-5[2]Low-level
V179D/E ~2-5[2]~2-5[2]Low-level

Table 2: Fold Change in IC50 for Second and Third-Generation NNRTIs

MutationEtravirine (ETR)Rilpivirine (RPV)Doravirine (DOR)
K103N No change[1]No change[1]No change[1]
Y181C ~3-5[1]~2-3[1]No change
G190A No significant changeNo significant changeNo change
L100I + K103N ~5-10[1]~10[1]~5-10[1]
Y188L Potentially low-level[4]High-level[4]High-level[4]
E138K ~2[1]~2-3[5]No change[1]
V106A Low-levelLow-level>10[5]
F227C Low-levelLow-levelHigh-level
M230L ~2-3[1]~2-3[1]>10[5]

Mechanism of NNRTI Action and Resistance

NNRTIs are non-competitive inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the catalytic site.[6] This binding induces a conformational change in the enzyme, altering the position of key residues and distorting the polymerase active site, thereby inhibiting DNA synthesis.[6]

Resistance mutations counteract the effect of NNRTIs through two primary mechanisms:

  • Altering Drug Interactions: Mutations can directly affect the amino acid residues that interact with the NNRTI, reducing the inhibitor's binding affinity. For example, the Y181C mutation removes a critical aromatic ring involved in stacking interactions with nevirapine.[3]

  • Changing the Pocket Entrance or Conformation: Mutations like K103N can restrict access to the binding pocket or alter its overall shape, making it more difficult for the inhibitor to bind effectively.[3]

The following diagram illustrates the mechanism of NNRTI inhibition and the development of resistance.

NNRTI_Mechanism cluster_0 Wild-Type HIV-1 RT cluster_1 Resistant HIV-1 RT HIV-1 RT HIV-1 RT Proviral DNA Proviral DNA HIV-1 RT->Proviral DNA Reverse Transcription Inhibited RT Inhibited RT HIV-1 RT->Inhibited RT Conformational Change dNTP dNTPs dNTP->HIV-1 RT Substrate Viral RNA Viral RNA Viral RNA->HIV-1 RT Template NNRTI NNRTI NNRTI->HIV-1 RT Binds to Allosteric Site Resistant RT Mutated RT (e.g., K103N, Y181C) Proviral DNA_res Proviral DNA Resistant RT->Proviral DNA_res Continued Reverse Transcription NNRTI_res NNRTI NNRTI_res->Resistant RT Reduced Binding

Caption: Mechanism of NNRTI inhibition and resistance.

Experimental Protocols for Assessing NNRTI Resistance

The characterization of NNRTI resistance relies on two primary types of assays: genotypic and phenotypic.

Genotypic Resistance Assays

Genotypic assays identify specific mutations in the HIV-1 reverse transcriptase gene that are known to be associated with drug resistance.

Workflow for Genotypic Resistance Testing:

Genotypic_Workflow Patient Sample Patient Plasma Sample RNA Extraction Viral RNA Extraction Patient Sample->RNA Extraction RT-PCR Reverse Transcription PCR (RT-PCR) RNA Extraction->RT-PCR Sequencing DNA Sequencing (Sanger or NGS) RT-PCR->Sequencing Data Analysis Sequence Data Analysis Sequencing->Data Analysis Resistance Report Genotypic Resistance Report Data Analysis->Resistance Report

Caption: Workflow of genotypic HIV-1 drug resistance testing.

Detailed Methodology: Sanger Sequencing

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma using commercially available kits. A plasma viral load of at least 500-1000 copies/mL is generally required.[7]

  • Reverse Transcription and PCR (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA), which is then amplified by PCR to generate a sufficient quantity of the reverse transcriptase gene for sequencing.[8]

  • Sequencing: The amplified DNA is sequenced using the Sanger dideoxy chain termination method.[9] This involves using fluorescently labeled dideoxynucleotides to terminate DNA synthesis at each base, allowing the sequence to be read by capillary electrophoresis.

  • Data Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations.[10] Interpretation of the resistance profile is performed using databases such as the Stanford University HIV Drug Resistance Database.[11]

Phenotypic Resistance Assays

Phenotypic assays directly measure the ability of a patient's virus to replicate in the presence of different concentrations of antiretroviral drugs.

Workflow for Cell-Based Phenotypic Assay:

Phenotypic_Workflow Patient Sample Patient Plasma Sample RT Gene Amplification Amplify Patient RT Gene Patient Sample->RT Gene Amplification Vector Insertion Insert into Replication-Defective HIV Vector RT Gene Amplification->Vector Insertion Cell Culture Transfect into Host Cells Vector Insertion->Cell Culture Drug Exposure Culture with Varying Drug Concentrations Cell Culture->Drug Exposure Replication Measurement Measure Viral Replication (e.g., Luciferase Assay) Drug Exposure->Replication Measurement IC50 Calculation Calculate IC50 and Fold Change Replication Measurement->IC50 Calculation Resistance Profile Phenotypic Resistance Profile IC50 Calculation->Resistance Profile

Caption: Workflow of a cell-based phenotypic HIV-1 drug resistance assay.

Detailed Methodology: Recombinant Virus Assay

  • RT Gene Amplification: The reverse transcriptase gene from the patient's virus is amplified from plasma RNA via RT-PCR.[12]

  • Vector Construction: The amplified patient-derived RT gene is inserted into a replication-defective HIV-1 vector that lacks a functional RT gene but contains a reporter gene, such as luciferase.[13]

  • Virus Production: The recombinant vector is transfected into producer cells to generate virus particles containing the patient's RT.[13]

  • Infection and Drug Susceptibility Testing: Target cells are infected with the recombinant virus in the presence of serial dilutions of different NNRTIs.[14]

  • Measurement of Replication: After a single round of replication, the expression of the reporter gene (e.g., luciferase activity) is measured to quantify viral replication.[13]

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to that of a wild-type reference virus to determine the fold change in resistance.[15]

Recombinant HIV-1 Reverse Transcriptase Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of NNRTIs on the enzymatic activity of recombinant HIV-1 RT.

Detailed Methodology:

  • Protein Expression and Purification: The wild-type or mutant HIV-1 RT enzyme is expressed in a suitable system (e.g., E. coli) and purified.[16]

  • Enzymatic Reaction: The purified RT enzyme is incubated with a template-primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs), and varying concentrations of the NNRTI being tested.[17]

  • Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be done using various methods, including the incorporation of radiolabeled dNTPs or colorimetric or fluorescent assays.[17][18]

  • Data Analysis: The concentration of the NNRTI that inhibits RT activity by 50% (IC50) is determined.

Conclusion

The landscape of NNRTI resistance is complex and continually evolving. A thorough understanding of the specific mutations, their quantitative impact on drug susceptibility, and the methodologies used for their detection is paramount for the development of novel, more resilient NNRTIs and for the effective clinical management of HIV-1 infection. This guide provides a foundational reference for researchers and drug development professionals working to overcome the challenge of NNRTI resistance.

References

A Head-to-Head Comparison: The Novel NNRTI Nnrt-IN-2 versus First-Generation Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new contender in the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs), Nnrt-IN-2, demonstrates a promising profile of high potency against both wild-type and a range of resistant HIV-1 strains, coupled with an encouraging safety and pharmacokinetic profile. This guide provides a detailed, data-driven comparison of this compound with the first-generation NNRTIs—Nevirapine, Efavirenz, and Delavirdine—offering researchers and drug development professionals a comprehensive overview of its potential advantages.

This comparative analysis synthesizes available preclinical data to objectively evaluate the performance of this compound against its predecessors in key areas of antiviral efficacy, resistance profile, cytotoxicity, and pharmacokinetics.

Efficacy Against Wild-Type and Resistant HIV-1 Strains

This compound exhibits potent activity against the wild-type HIV-1 strain, with a reported 50% effective concentration (EC50) of 22 nM.[1][2] More significantly, it maintains low nanomolar inhibitory activity against several key NNRTI-resistant mutant strains, a critical challenge for first-generation agents. A single amino acid mutation in the reverse transcriptase enzyme can lead to a significant loss of efficacy for clinically used first-generation NNRTIs.[1]

First-generation NNRTIs are known to have a low genetic barrier to resistance, with single mutations often conferring high-level resistance.[3][4] For instance, the K103N mutation can reduce the susceptibility to Efavirenz and Nevirapine by approximately 20-fold and 50-fold, respectively.[2] Similarly, the Y181C mutation results in a greater than 50-fold reduced susceptibility to Nevirapine.

The following table summarizes the in vitro efficacy of this compound and first-generation NNRTIs against wild-type HIV-1 and a panel of common NNRTI-resistant mutants.

CompoundWild-Type (EC50, nM)K103N (EC50, nM)L100I (EC50, nM)Y181C (EC50, nM)E138K (EC50, nM)Y188L (EC50, µM)K103N + Y181C (EC50, nM)
This compound 22[1][2]35[1][2]140[1][2]110[1][2]60[1][2]5.35[1][2]130[1][2]
Nevirapine ~10-40>5000>5000>5000->10>5000
Efavirenz ~1-3~100-400~100-200~5-20->10~400-1000
Delavirdine ~10-50>1000>1000>1000->10>1000

Cytotoxicity and Safety Profile

A favorable safety profile is paramount for any new therapeutic agent. This compound has demonstrated low cytotoxicity in in vitro assays.[1][2] In contrast, first-generation NNRTIs are associated with specific toxicities, such as hepatotoxicity and severe rash with Nevirapine and central nervous system (CNS) side effects with Efavirenz.[3]

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound MT-4273.95[2]12,497.73[2]
Nevirapine MT-4>100>2500-10000
Efavirenz MT-4~50-100~16,000-100,000
Delavirdine MT-4>100>2000-10,000

Note: CC50 values can vary between studies and cell lines. The data presented for first-generation NNRTIs are approximate ranges based on available literature.

Furthermore, this compound is reported to be insensitive to Cytochrome P450 (CYP) enzymes and the human Ether-à-go-go-Related Gene (hERG) channel, suggesting a lower potential for drug-drug interactions and cardiac-related adverse effects.[1][2] First-generation NNRTIs are metabolized by the CYP system, making them susceptible to drug interactions.[3]

Pharmacokinetic Properties

This compound has shown promising pharmacokinetic properties in preclinical studies, including good oral bioavailability in rats.[1][2] The first-generation NNRTIs exhibit variable pharmacokinetic profiles.

CompoundOral Bioavailability (%)
This compound 27.1 (in rats)[1][2]
Nevirapine >90
Efavirenz ~40-45[5]
Delavirdine ~85

Experimental Protocols

The data presented in this guide are based on standard in vitro assays for evaluating antiviral efficacy and cytotoxicity.

HIV-1 Reverse Transcriptase (RT) Activity and Antiviral Assay

This assay is designed to quantify the ability of a compound to inhibit the replication of HIV-1 in a cell-based model.

  • Cell Culture: MT-4 cells, a human T-cell line, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Virus Infection: Cultured cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) or recombinant viruses carrying specific resistance mutations.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds (this compound or first-generation NNRTIs).

  • Incubation: The treated, infected cells are incubated for a period of 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of a viral protein, typically p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Method)

This assay assesses the potential of a compound to cause cell death.

  • Cell Seeding: MT-4 cells are seeded in a 96-well plate at a specific density.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The treated cells are incubated for the same duration as the antiviral assay.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing the Comparison

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and the comparative advantages of this compound.

NNRTI_Mechanism cluster_virus HIV-1 Life Cycle cluster_inhibition NNRTI Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA NNRTI NNRTI (this compound, First-Gen) RT Reverse Transcriptase NNRTI->RT Binds to allosteric site RT->Reverse Transcription Inhibits

Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Experimental_Workflow cluster_efficacy Antiviral Efficacy Assay cluster_cytotoxicity Cytotoxicity Assay A1 Infect MT-4 cells with HIV-1 A2 Treat with serial dilutions of NNRTI A1->A2 A3 Incubate for 4-5 days A2->A3 A4 Measure p24 antigen (ELISA) A3->A4 A5 Calculate EC50 A4->A5 B1 Seed MT-4 cells B2 Treat with serial dilutions of NNRTI B1->B2 B3 Incubate for 4-5 days B2->B3 B4 Add MTT reagent B3->B4 B5 Measure absorbance B4->B5 B6 Calculate CC50 B5->B6

Caption: Generalized experimental workflow for evaluating NNRTI efficacy and cytotoxicity.

NNRTI_Comparison cluster_first_gen First-Generation NNRTIs (Nevirapine, Efavirenz, Delavirdine) cluster_nnrtin2 This compound F1 Low genetic barrier to resistance N2 Maintains activity against key resistant mutations F2 Significant activity loss against single-point mutations N1 High potency against wild-type and mutant strains F3 Potential for drug-drug interactions (CYP metabolism) N3 Insensitive to CYP and hERG (Lower interaction potential) F4 Known side effects (rash, CNS) N4 Favorable safety profile (low cytotoxicity)

Caption: Logical comparison of this compound and first-generation NNRTIs.

Conclusion

The preclinical data available for this compound suggests that it is a highly potent NNRTI with a superior resistance profile compared to first-generation agents. Its ability to maintain efficacy against common and challenging resistant mutations, combined with a favorable safety and pharmacokinetic profile, positions it as a promising candidate for further development in the treatment of HIV-1 infection. While direct clinical comparisons are necessary to fully elucidate its therapeutic potential, the evidence presented in this guide underscores the significant advancements that this compound represents in the ongoing effort to combat HIV.

References

Safety Operating Guide

Navigating the Safe Disposal of Nnrt-IN-2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of the scientific process extends to the responsible management of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Nnrt-IN-2, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Important Note: As no specific Safety Data Sheet (SDS) for this compound is publicly available, these disposal procedures are based on general best practices for hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate personal protective equipment.

PPE CategorySpecification
Hand Protection Nitrile rubber gloves, minimum thickness 0.11 mm.
Eye Protection Chemical safety goggles or a face shield.
Body Protection Laboratory coat.

Disposal Protocol for this compound

The proper disposal of this compound, like many laboratory chemicals, involves a systematic process of segregation, containment, and documentation.

Step 1: Waste Segregation

  • Solid Waste: Unused or expired this compound, as well as grossly contaminated items such as weighing boats or filter paper, should be treated as hazardous chemical waste.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other solvent wastes unless explicitly permitted by your institution's EHS guidelines.[1]

  • Contaminated Labware and PPE: Disposable items that have come into contact with this compound, such as gloves and pipette tips, must be placed in a designated hazardous waste container.[1] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol), with the rinsate collected as hazardous liquid waste.[1]

Step 2: Container Management

  • All hazardous waste must be stored in designated "Satellite Accumulation Areas" (SAAs).

  • Containers must be chemically compatible with the waste, in good condition, and have secure, leak-proof closures.

  • It is crucial to keep waste containers closed except when adding waste.

  • All containers must be properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents.

Step 3: Storage and Collection

  • Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within your laboratory.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

Step 4: Spill Management

  • Small Spills: In the event of a small spill, carefully collect the absorbent material and any contaminated debris into a hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and alert your institution's EHS and emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment cluster_3 Storage & Collection cluster_4 Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid Waste (Unused compound, contaminated items) A->B C Liquid Waste (Solutions containing this compound) A->C D Contaminated Disposables (Gloves, pipette tips) A->D E Place in Labeled Hazardous Waste Container B->E C->E D->E F Store in Satellite Accumulation Area E->F G Schedule Waste Pickup with EHS F->G H Proper Disposal by Licensed Vendor G->H

Caption: Workflow for the safe disposal of this compound.

References

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